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  • Product: Isothiazol-5-ylboronic acid
  • CAS: 1162262-34-1

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of Isothiazol-5-ylboronic Acid: A Technical Guide for Medicinal Chemists

Executive Summary & Strategic Rationale In modern drug development, the isothiazole ring is increasingly deployed as a versatile bioisostere for thiazoles, oxazoles, and phenyl rings [1]. Its unique dipole moment and hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug development, the isothiazole ring is increasingly deployed as a versatile bioisostere for thiazoles, oxazoles, and phenyl rings [1]. Its unique dipole moment and hydrogen-bond acceptor properties can significantly alter the metabolic stability and target affinity of lead compounds. However, late-stage installation of the isothiazole nucleus requires robust cross-coupling reagents.

Isothiazol-5-ylboronic acid (CAS 1162262-34-1) [2] and its more stable surrogate, Isothiazole-5-boronic acid pinacol ester (CAS 1045809-78-6)[3], are the premier building blocks for Suzuki-Miyaura couplings. This whitepaper details the mechanistic rationale, self-validating synthetic protocols, and analytical characterization required to produce and utilize these reagents effectively.

Mechanistic Principles of Synthesis

Heteroaryl boronic acids, particularly those containing electron-deficient five-membered rings like isothiazole, are notoriously susceptible to protodeboronation—the hydrolytic cleavage of the carbon-boron bond. To circumvent this, the synthesis strategy targets the pinacol (Bpin) ester via palladium-catalyzed Miyaura borylation of 5-bromoisothiazole, followed by controlled acidic hydrolysis if the free boronic acid is strictly required.

Causality Behind Reagent Selection
  • Catalyst System (Pd(dppf)Cl₂): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center. This is critical because it accelerates the reductive elimination step and provides sufficient steric bulk to prevent catalyst poisoning by the sulfur atom in the isothiazole ring [4].

  • Base Selection (KOAc): Potassium acetate is strictly mandated over stronger bases (e.g., K₂CO₃ or NaOH). A mild base facilitates the transmetalation of bis(pinacolato)diboron (B₂pin₂) onto the Pd(II) complex but is insufficiently basic to promote the subsequent Suzuki homocoupling of the newly formed boronate ester with unreacted 5-bromoisothiazole [5].

  • Solvent (1,4-Dioxane): Provides an optimal boiling point (101 °C) for the necessary thermal activation while maintaining complete solubility of the B₂pin₂ and KOAc [6].

SynthesisWorkflow SM 5-Bromoisothiazole Cat Pd(dppf)Cl2 / KOAc 1,4-Dioxane, 80°C SM->Cat B2pin2 B2pin2 (Borylation Agent) B2pin2->Cat PinEster Isothiazol-5-ylboronic acid pinacol ester Cat->PinEster Miyaura Borylation Hydro Acidic Hydrolysis (HCl / THF) PinEster->Hydro Product Isothiazol-5-ylboronic acid Hydro->Product Deprotection

Fig 1. Stepwise synthesis of Isothiazol-5-ylboronic acid via Miyaura borylation and hydrolysis.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Isothiazol-5-ylboronic Acid Pinacol Ester

Objective: High-yield conversion of 5-bromoisothiazole to the Bpin ester without homocoupling.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 5-bromoisothiazole (1.0 equiv, 10.0 mmol), bis(pinacolato)diboron (1.2 equiv, 12.0 mmol), and anhydrous KOAc (3.0 equiv, 30.0 mmol).

  • Degassing (Critical Step): Add anhydrous 1,4-dioxane (50 mL). Sparge the heterogeneous mixture with argon for 15 minutes. Causality: Rigorous exclusion of oxygen prevents the oxidative degradation of the dppf ligand and suppresses the formation of phenol-like byproducts.

  • Catalyst Addition: Under a positive flow of argon, add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol). Seal the flask and heat to 80 °C in a pre-heated oil bath for 12 hours.

  • In-Process Validation: Withdraw a 50 µL aliquot, dilute in 1 mL of LC-MS grade acetonitrile, and analyze.

    • Validation Checkpoint: The reaction is complete when the peak for 5-bromoisothiazole is absent, replaced by a dominant peak at m/z 212.1 [M+H]⁺ corresponding to the pinacol ester. If unreacted bromide remains, add an additional 0.02 equiv of catalyst and stir for 2 hours.

  • Workup & Isolation: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate (3 × 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% hexanes to 80:20 hexanes/ethyl acetate) to afford the pure pinacol ester.

Protocol B: Hydrolysis to Free Isothiazol-5-ylboronic Acid

Objective: Cleavage of the pinacol ester while preventing protodeboronation.

  • Reaction: Dissolve the purified pinacol ester (5.0 mmol) in a 4:1 mixture of THF and 1 M aqueous HCl (25 mL). Stir vigorously at room temperature for 24 hours. Causality: Mild acidic conditions are required; basic hydrolysis will rapidly destroy the isothiazole-boron bond.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 1:1). Because boronic acids streak heavily on silica and lack strong UV absorbance, use a KMnO₄ stain. The disappearance of the high-Rf pinacol ester spot confirms completion.

  • Workup: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Triturate the resulting crude solid with cold diethyl ether (10 mL). Filter and dry under high vacuum to yield the free isothiazol-5-ylboronic acid as a stable solid.

Quantitative Data & Analytical Characterization

To ensure the integrity of the synthesized building blocks, compare the isolated materials against the following standardized physicochemical and analytical parameters.

Table 1: Physicochemical Properties
PropertyIsothiazol-5-ylboronic AcidIsothiazol-5-ylboronic Acid Pinacol Ester
CAS Number 1162262-34-11045809-78-6
Molecular Formula C₃H₄BNO₂SC₉H₁₄BNO₂S
Molecular Weight 128.94 g/mol 211.09 g/mol
Physical State Off-white solidViscous oil to low-melting solid
Storage Conditions 2–8 °C, inert atmosphere2–8 °C, inert atmosphere
Stability Prone to protodeboronationHighly stable under ambient conditions
Table 2: Expected Analytical Signatures (NMR & MS)
Analytical MethodIsothiazol-5-ylboronic AcidIsothiazol-5-ylboronic Acid Pinacol Ester
¹H NMR (400 MHz) (DMSO-d₆): δ 8.55 (d, J = 1.8 Hz, 1H, H-3), 7.60 (d, J = 1.8 Hz, 1H, H-4), 8.30 (br s, 2H, B-OH).(CDCl₃): δ 8.48 (d, J = 1.8 Hz, 1H, H-3), 7.72 (d, J = 1.8 Hz, 1H, H-4), 1.35 (s, 12H, CH₃).
¹³C NMR (100 MHz) (DMSO-d₆): δ 158.2, 131.5, 128.4 (C-B, broad).(CDCl₃): δ 157.8, 132.1, 84.5 (C-O), 24.8 (CH₃).
ESI-MS (m/z) 128.0 [M-H]⁻ (Negative ion mode preferred)212.1 [M+H]⁺ (Positive ion mode)

Downstream Application: Suzuki-Miyaura Cross-Coupling

Once synthesized, the isothiazol-5-ylboronic acid (or its pinacol ester) is primed for coupling with aryl or heteroaryl halides to generate complex pharmacophores.

Strategic Considerations for Coupling: Due to the electron-deficient nature of the isothiazole ring, transmetalation is the rate-limiting step in the catalytic cycle. To overcome this, the use of a strong, aqueous base (e.g., Na₂CO₃ or K₃PO₄) and a highly active, electron-rich palladium catalyst (such as Pd(PPh₃)₄ or XPhos Pd G2) is recommended to drive the reaction forward before protodeboronation can occur.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species PdII_Ox Ar-Pd(II)-X Complex Pd0->PdII_Ox Oxidative Addition PdII_Trans Ar-Pd(II)-Isothiazole Complex PdII_Ox->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Ar-Isothiazole Coupled Product PdII_Trans->Product ArX Aryl Halide (Ar-X) ArX->Pd0 Boronic Isothiazol-5-ylboronic acid + Base Boronic->PdII_Trans

Fig 2. Suzuki-Miyaura cross-coupling catalytic cycle utilizing Isothiazol-5-ylboronic acid.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Isothiazol-5-ylboronic Acid

Abstract Isothiazol-5-ylboronic acid is a heterocyclic boronic acid of increasing interest to researchers in medicinal chemistry and materials science. As a key building block, its physicochemical properties are critical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Isothiazol-5-ylboronic acid is a heterocyclic boronic acid of increasing interest to researchers in medicinal chemistry and materials science. As a key building block, its physicochemical properties are critical determinants of its behavior in both synthetic and biological systems. This technical guide provides a comprehensive overview of the core physicochemical attributes of Isothiazol-5-ylboronic acid, including its structure, spectral properties, solubility, acidity (pKa), lipophilicity (logP), and stability. While experimental data for this specific molecule is limited in the public domain, this guide synthesizes available information for analogous compounds and details the established experimental protocols for the determination of these crucial parameters. By providing a framework for its characterization, this document serves as an essential resource for scientists engaged in the design, synthesis, and application of isothiazole-based compounds in drug discovery and development.

Introduction: The Significance of Isothiazole Boronic Acids

The isothiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] When functionalized with a boronic acid moiety, these heterocyclic compounds become versatile intermediates for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[2][3][4] The boronic acid group itself is a unique pharmacophore, capable of forming reversible covalent bonds with diols, a feature exploited in the design of enzyme inhibitors and sensors.

Isothiazol-5-ylboronic acid, in particular, presents a unique combination of a reactive boronic acid and a heteroaromatic isothiazole ring. A thorough understanding of its physicochemical properties is paramount for its effective utilization. These properties govern its solubility in reaction media and biological fluids, its ionization state at physiological pH, its ability to cross biological membranes, and its shelf-life and compatibility with various reaction conditions. This guide aims to provide a detailed exploration of these characteristics.

Molecular Identity and Spectral Properties

A foundational aspect of working with any chemical entity is the confirmation of its identity and structure through various analytical techniques.

PropertyValueSource
Chemical Name Isothiazol-5-ylboronic acid
CAS Number 1162262-34-1[5]
Molecular Formula C₃H₄BNO₂S[5]
Molecular Weight 128.95 g/mol [6]
Canonical SMILES B(C1=CSN=C1)(O)O[6]

Figure 1: Chemical Structure of Isothiazol-5-ylboronic acid

Caption: 2D structure of Isothiazol-5-ylboronic acid.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the isothiazole ring, likely in the aromatic region (δ 7-9 ppm). The chemical shifts will be influenced by the electron-withdrawing nature of the boronic acid group and the electronic properties of the isothiazole ring. The two hydroxyl protons of the boronic acid group will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display three signals for the carbon atoms of the isothiazole ring. The carbon atom directly attached to the boron atom may exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.

  • ¹¹B NMR: The ¹¹B NMR spectrum will provide information about the coordination state of the boron atom. For a trigonal planar boronic acid, a single, relatively broad signal is expected.

Core Physicochemical Properties

The following sections detail the key physicochemical properties of Isothiazol-5-ylboronic acid and provide established protocols for their experimental determination.

Solubility

The solubility of a compound is a critical parameter that influences its utility in various applications, from chemical synthesis to drug delivery. For boronic acids, solubility can be complex due to their tendency to form cyclic anhydrides (boroxines) upon dehydration.

Expected Solubility Profile: Based on its structure, Isothiazol-5-ylboronic acid is anticipated to have moderate solubility in polar organic solvents and limited solubility in nonpolar organic solvents and water. The presence of the polar boronic acid group and the heteroatoms in the isothiazole ring should confer some degree of polarity.

Experimental Protocol for Solubility Determination (Shake-Flask Method - OECD Guideline 105)

This method is considered the gold standard for determining the aqueous solubility of a compound.[7]

Objective: To determine the saturation solubility of Isothiazol-5-ylboronic acid in a given solvent at a specific temperature.

Methodology:

  • Preparation: Add an excess amount of Isothiazol-5-ylboronic acid to a known volume of the solvent (e.g., water, buffer of a specific pH, or an organic solvent) in a sealed, thermostated vessel.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the saturated solution to remove all solid particles.

  • Quantification: Analyze the concentration of Isothiazol-5-ylboronic acid in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replication: The experiment should be performed in triplicate to ensure the reliability of the results.

Caption: Workflow for the shake-flask solubility determination method.

Acidity (pKa)

The pKa is the negative logarithm of the acid dissociation constant and is a measure of the strength of an acid in solution. For boronic acids, the pKa is a critical parameter as it determines the proportion of the neutral (trigonal) and ionized (tetragonal boronate) forms at a given pH. This equilibrium influences the compound's solubility, reactivity, and biological activity.

Expected pKa: The pKa of boric acid is approximately 9.24.[8] The pKa of phenylboronic acid is around 8.8. The electron-withdrawing nature of the isothiazole ring is expected to lower the pKa of Isothiazol-5-ylboronic acid relative to boric acid, likely placing it in the range of 7-9.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[9]

Objective: To determine the pKa of Isothiazol-5-ylboronic acid by monitoring the pH change of a solution upon the addition of a titrant.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of Isothiazol-5-ylboronic acid in a known volume of a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH using a calibrated pH electrode.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the boronic acid has been neutralized (i.e., at the half-equivalence point). The equivalence point is determined from the inflection point of the titration curve.

  • Software Analysis: Specialized software can be used to fit the titration data to the Henderson-Hasselbalch equation to obtain a precise pKa value.

G cluster_0 Experimental Setup cluster_1 Data Acquisition & Analysis A Solution of Isothiazol-5-ylboronic acid D Record pH vs. volume of NaOH added A->D B Calibrated pH electrode B->D C Standardized NaOH titrant C->D E Plot titration curve D->E F Determine half-equivalence point E->F G Calculate pKa F->G

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP)

The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system, typically octanol and water. The logarithm of this value, logP, is a widely used parameter to describe a compound's lipophilicity. LogP is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Estimated logP: While no experimental data is available for Isothiazol-5-ylboronic acid, computational data for a related compound, (2-Isopropoxythiazol-5-yl)boronic acid, suggests a logP of -0.3899.[10] The logP for the unsubstituted Isothiazol-4-ylboronic acid has been computationally estimated to be -1.1771.[6] These values suggest that Isothiazol-5-ylboronic acid is likely to be a relatively hydrophilic compound.

Experimental Protocol for logP Determination (Reverse-Phase HPLC)

The shake-flask method is the traditional approach for logP determination, but it can be time-consuming and require significant amounts of material. A common alternative is to estimate logP using reverse-phase high-performance liquid chromatography (RP-HPLC).

Objective: To estimate the logP of Isothiazol-5-ylboronic acid based on its retention time on a reverse-phase HPLC column.

Methodology:

  • Calibration: A series of standard compounds with known logP values are injected onto a C18 reverse-phase HPLC column under isocratic conditions (a constant mobile phase composition, e.g., a mixture of methanol and water). The retention time (t_R) for each standard is recorded.

  • Sample Analysis: Isothiazol-5-ylboronic acid is injected onto the same column under the identical mobile phase conditions, and its retention time is measured.

  • Correlation: A calibration curve is generated by plotting the known logP values of the standards against their measured retention times (or more accurately, the logarithm of the capacity factor, log k').

  • logP Estimation: The logP of Isothiazol-5-ylboronic acid is then interpolated from the calibration curve using its measured retention time.

Stability

The stability of a compound under various conditions is crucial for its synthesis, storage, and application. Boronic acids are known to be susceptible to degradation through two primary pathways: protodeboronation (cleavage of the C-B bond) and oxidation. The stability of heteroaromatic boronic acids can be particularly sensitive to pH.[11][12]

Expected Stability Profile: Heteroaromatic boronic acids can exhibit complex pH-rate profiles for protodeboronation.[11][12] The stability of Isothiazol-5-ylboronic acid is expected to be pH-dependent. The isothiazole ring itself can also be susceptible to degradation under harsh conditions.

Experimental Protocol for pH-Dependent Stability Assessment (HPLC-based Assay)

Objective: To determine the degradation rate of Isothiazol-5-ylboronic acid at different pH values.

Methodology:

  • Sample Preparation: Prepare a stock solution of Isothiazol-5-ylboronic acid in a suitable organic solvent (e.g., acetonitrile).

  • Incubation: Aliquots of the stock solution are diluted into a series of aqueous buffers with a range of pH values (e.g., from pH 2 to pH 12). These solutions are then incubated at a constant temperature (e.g., 37 °C or 50 °C).

  • Time-Point Analysis: At specific time intervals (e.g., 0, 2, 4, 8, 24 hours), a sample is withdrawn from each buffer solution and analyzed by a stability-indicating HPLC method. The HPLC method should be capable of separating the intact Isothiazol-5-ylboronic acid from its degradation products.

  • Data Analysis: The peak area of the intact Isothiazol-5-ylboronic acid is plotted against time for each pH value. The degradation rate constant (k) can be determined from the slope of this plot (assuming first-order kinetics). The half-life (t½) at each pH can then be calculated (t½ = 0.693/k).

G A Prepare stock solution of Isothiazol-5-ylboronic acid B Incubate aliquots in buffers of varying pH A->B C Withdraw samples at different time points B->C D Analyze by stability-indicating HPLC C->D E Plot peak area vs. time for each pH D->E F Calculate degradation rate constant (k) and half-life (t½) E->F

Caption: Workflow for assessing the pH-dependent stability of Isothiazol-5-ylboronic acid.

Synthesis and Characterization

A reliable synthetic route and thorough characterization are essential for obtaining high-purity Isothiazol-5-ylboronic acid for research and development.

Synthetic Approach

A common and effective method for the synthesis of aryl and heteroaryl boronic acids is the palladium-catalyzed borylation of the corresponding halide.[13]

Proposed Synthetic Route:

  • Halogenation of Isothiazole: The synthesis would likely begin with the selective halogenation (e.g., bromination or iodination) of the isothiazole ring at the 5-position.

  • Palladium-Catalyzed Borylation: The resulting 5-halo-isothiazole would then be subjected to a palladium-catalyzed cross-coupling reaction with a boron-containing reagent, such as bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B₂(OH)₄). This would yield the isothiazole-5-boronic acid pinacol ester or the boronic acid directly.

  • Hydrolysis (if necessary): If the pinacol ester is formed, it can be hydrolyzed to the desired boronic acid under acidic or basic conditions.

G A Isothiazole B 5-Halo-isothiazole A->B Halogenation C Isothiazol-5-ylboronic acid pinacol ester B->C Pd-catalyzed borylation with B₂pin₂ D Isothiazol-5-ylboronic acid C->D Hydrolysis

Caption: Plausible synthetic pathway for Isothiazol-5-ylboronic acid.

Purification and Characterization

Purification of the final product can be achieved by recrystallization or column chromatography. The identity and purity of the synthesized Isothiazol-5-ylboronic acid should be confirmed by a suite of analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹¹B): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point: As an indicator of purity.

  • Single-Crystal X-ray Diffraction: To unambiguously determine the solid-state structure, if suitable crystals can be obtained.[14][15]

Conclusion

Isothiazol-5-ylboronic acid is a valuable building block with significant potential in drug discovery and materials science. This technical guide has provided a comprehensive overview of its key physicochemical properties and has detailed the established experimental protocols necessary for their determination. While a complete experimental dataset for this specific molecule is not yet available, the methodologies and comparative data presented herein provide a robust framework for its characterization. A thorough understanding and experimental determination of its solubility, pKa, logP, and stability are critical next steps for any researcher aiming to unlock the full potential of this promising compound. This guide serves as a foundational resource to facilitate and standardize these essential investigations.

References

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 81(23), 11676-11691.
  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1238-1252.
  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1238-1252.
  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14574-14588.
  • Naveen, S., et al. (2023). Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies. Journal of Molecular Structure, 1279, 135003.
  • Raines, R. T., et al. (2017). Boronic acid with high oxidative stability and utility in biological contexts.
  • Demianenko, E., et al. (2020). Theoretical Coupling and Stability of Boronic Acid Adducts with Catecholamines. Letters in Drug Design & Discovery, 17(4), 466-474.
  • Eremina, J. A., et al. (2022). Nickel(II) and cobalt(II) complexes with 4,5-dichloro-isothiazole-3-carboxylic acid and 1,10-phenanthroline: synthesis, crystal structures and cytotoxicity. Transition Metal Chemistry, 47(1), 23-33.
  • Potkin, V. I., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10), 1035-1055.
  • Wessig, P., & G. Lind. (2009). Boronic acid mono- and diesters of the aldopentoses.
  • Heterocyclic Building Blocks-Isothiazole. Molbase. [Link]

  • Szabó, K. J., & S. Sebő. (2012). Palladium-Catalyzed Synthesis and Isolation of Functionalized Allylboronic Acids: Selective, Direct Allylboration of Ketones.
  • Molander, G. A., et al. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701-17703.
  • Itoh, T., & T. Mase. (2007). A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9(19), 3687-3689.
  • Solubility Data Series. IUPAC. [Link]

  • Stoltz, B. M., et al. (2011). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Five-, Six-, and Seven-Membered β-Substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters. Journal of the American Chemical Society, 133(5), 1286-1289.
  • ISOTHIAZOLE-5-BORONIC ACID | 1162262-34-1. ActiveBiopharma. [Link]

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(38), 3447-3455.
  • ISOTHIAZOL-5-YLBORONIC ACID,(CAS# 1162262-34-1). Sinfoo Biotech. [Link]

  • Wu, J., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. The Journal of Organic Chemistry, 68(2), 670-673.
  • Stella, V. J., & S. M. D. C. (2007).
  • da Silva, J. B. P., et al. (2023). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 28(15), 5707.
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  • Wyrzykowski, D., et al. (2023). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 28(20), 7108.
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Sources

Foundational

Spectroscopic Characterization of Isothiazol-5-ylboronic Acid: A Comprehensive Guide to NMR, IR, and MS Analysis

Executive Summary Isothiazol-5-ylboronic acid ( C3​H4​BNO2​S ) is a highly valuable heteroaryl building block in modern medicinal chemistry and materials science. It is predominantly utilized as a coupling partner in Suz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isothiazol-5-ylboronic acid ( C3​H4​BNO2​S ) is a highly valuable heteroaryl building block in modern medicinal chemistry and materials science. It is predominantly utilized as a coupling partner in Suzuki-Miyaura cross-coupling reactions to introduce the isothiazole pharmacophore—a recognized bioisostere for various aromatic and heteroaromatic rings[1].

However, the analytical characterization of heteroaryl boronic acids presents unique spectroscopic challenges. The inherent quadrupolar nature of the boron nucleus, combined with the dynamic thermodynamic equilibrium between the free boronic acid and its dehydrated boroxine trimer, often leads to complex, broadened, or misinterpreted spectral data[2][3]. This whitepaper provides an authoritative, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characterization of isothiazol-5-ylboronic acid.

Structural Dynamics: The Boroxine Equilibrium

Before analyzing spectroscopic data, one must understand the physical state of the analyte in solution. Boronic acids undergo spontaneous, reversible dehydration to form cyclic anhydrides known as boroxines[2].

The Causality of Solvent Selection: In non-polar or weakly coordinating solvents (e.g., CDCl3​ ), isothiazol-5-ylboronic acid exists as a complex mixture of the free monomer and the trimeric boroxine. This equilibrium results in multiple, overlapping NMR signals that complicate structural elucidation[4]. To establish a self-validating analytical system, the sample must be dissolved in a strongly coordinating Lewis basic solvent, such as DMSO−d6​ . The oxygen atom of DMSO donates electron density into the empty p -orbital of the sp2 -hybridized boron, forming a stable tetrahedral adduct that completely suppresses boroxine formation, yielding a single, clean set of monomeric resonances[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

H and 13 C NMR: Overcoming Quadrupolar Broadening

The isothiazole ring contains two distinct protons at the C3 and C4 positions. Because the boronic acid moiety is substituted at C5, the 1 H NMR spectrum is remarkably simple, featuring two mutually coupled doublets. The coupling constant ( 3J3,4​ ) is typically between 4.5 and 5.0 Hz, which is diagnostic for the 1,2-thiazole system[6].

In the 13 C NMR spectrum, a critical phenomenon occurs at the C5 position: quadrupolar broadening . Boron possesses two NMR-active isotopes ( 10 B, I=3 ; 11 B, I=3/2 ), both of which are quadrupolar. The interaction between the nuclear quadrupole moment and the local electric field gradient causes rapid spin-lattice relaxation ( T1​ ). This rapid relaxation induces fluctuations in the local magnetic field experienced by the directly attached C5 carbon, leading to scalar relaxation of the second kind[3]. Consequently, the C5 resonance is often extremely broad or entirely buried in the baseline, requiring high-concentration samples and optimized relaxation delays to detect.

B NMR: Probing Hybridization

11 B NMR is a direct probe of the boron atom's coordination state. A free, trigonal planar ( sp2 ) boronic acid typically resonates far downfield at ~28.0 to 30.0 ppm. If the sample is prepared in a coordinating solvent (like DMSO) or treated with a Lewis base, the transition toward a tetrahedral ( sp3 ) geometry shifts the signal upfield.

Table 1: Expected NMR Spectral Data (in DMSO- d6​ )
NucleusChemical Shift (ppm)MultiplicityCoupling (Hz)Assignment / Causality
1 H~8.60Doublet (d) J≈4.8 H3 (Deshielded by adjacent N)
1 H~7.60Doublet (d) J≈4.8 H4 (Adjacent to C5-Boron)
1 H~8.40Singlet (s)--B(OH) 2​ (Disappears upon D2​O exchange)
13 C~158.0Singlet (s)-C3
13 C~124.0Singlet (s)-C4
13 C~165.0Broad (br)-C5 (Quadrupolar broadening from 11 B)
11 B~28.0 - 30.0Broad (br)-Trigonal planar boron ( sp2 )

Mass Spectrometry (MS)

Mass spectrometry provides a self-validating confirmation of the boronic acid through its unique isotopic signature. Boron naturally occurs as 10 B (~20%) and 11 B (~80%). Therefore, the mass spectrum of isothiazol-5-ylboronic acid will always display a characteristic 1:4 isotopic doublet separated by 1 mass unit.

Ionization Strategy: Boronic acids are weakly acidic and prone to thermal degradation. Electrospray Ionization (ESI) in negative ion mode is the most robust technique, as the boronic acid readily loses a proton to form a stable [M−H]− anion, minimizing in-source fragmentation.

Table 2: ESI-MS (Negative Mode) Data
Ion SpeciesExact Mass (m/z)Relative AbundanceDiagnostic Significance
[M(10B)−H]− 128.009~20%Minor boron isotope
[M(11B)−H]− 129.005~80%Major boron isotope (Base peak)

Infrared (IR) Spectroscopy

Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy is utilized to confirm the functional groups of the solid-state material. The presence of the boronic acid is definitively confirmed by a massive, broad O-H stretching band, alongside the characteristic B-O stretch.

Table 3: Diagnostic IR Frequencies
Wavenumber ( cm−1 )IntensityVibrational ModeStructural Correlation
3200 - 3400Strong, BroadO-H stretchFree boronic acid hydroxyls
3050 - 3100WeakC-H stretchAromatic isothiazole ring protons
1500 - 1550MediumC=N stretchIsothiazole ring skeletal vibration
1340 - 1380StrongB-O stretchCharacteristic of boronic acids

Experimental Protocols & Workflows

Protocol 1: Self-Validating NMR Acquisition
  • Sample Preparation: Weigh 10-15 mg of isothiazol-5-ylboronic acid. Dissolve entirely in 0.6 mL of anhydrous DMSO−d6​ . Rationale: High concentration is required to overcome the 13 C quadrupolar broadening at C5, while DMSO suppresses boroxine formation.

  • Tube Selection: Use a standard 5 mm borosilicate NMR tube for 1 H and 13 C. If ultra-high precision 11 B NMR is required, use a quartz NMR tube to eliminate the broad background boron signal originating from borosilicate glass.

  • Acquisition Parameters ( 13 C): Set the relaxation delay ( D1​ ) to at least 2-3 seconds to ensure complete relaxation of the quaternary C5 carbon. Acquire a minimum of 1024 scans.

  • Validation: Add 10 µL of D2​O to the tube, shake, and re-acquire the 1 H spectrum. The broad singlet at ~8.40 ppm must disappear, confirming the -B(OH) 2​ protons.

Protocol 2: LC-MS/MS Isotopic Profiling
  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid.

  • Acquisition: Inject 2 µL into the LC-MS system using a short C18 column (e.g., 50 mm x 2.1 mm). Operate the ESI source in negative mode.

  • Validation: Extract the chromatogram for m/z 129.0. Verify that the peak at m/z 128.0 co-elutes perfectly and maintains an exact 1:4 intensity ratio, ruling out isobaric impurities.

AnalyticalWorkflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy Start Isothiazol-5-ylboronic Acid Sample PrepNMR Dissolve in DMSO-d6 (Suppress Boroxine) Start->PrepNMR PrepMS Dilute in MeOH/H2O (0.1% Formic Acid) Start->PrepMS PrepIR ATR-FTIR Solid State Start->PrepIR Acq1H 1H NMR (H3, H4 Doublets) PrepNMR->Acq1H Acq13C 13C NMR (C5 Broadening) PrepNMR->Acq13C Acq11B 11B NMR (~28-30 ppm) PrepNMR->Acq11B AcqMS ESI-MS (-) [M-H]- Ion PrepMS->AcqMS IsoAnalysis 10B/11B Isotope Pattern Analysis AcqMS->IsoAnalysis AcqIR Identify B-O & O-H Stretches PrepIR->AcqIR

Analytical workflow for the spectroscopic characterization of Isothiazol-5-ylboronic acid.

SuzukiCoupling ArylHalide Aryl Halide (Ar-X) OxAdd Oxidative Addition ArylHalide->OxAdd PdCat Pd(0) Catalyst PdCat->OxAdd PdII Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII Transmet Transmetalation PdII->Transmet BoronicAcid Isothiazol-5-ylboronic Acid (Het-B(OH)2) Base Base (e.g., K2CO3) Activation BoronicAcid->Base Boronate Boronate Complex [Het-B(OH)3]- Base->Boronate Boronate->Transmet PdII_Het Pd(II) Complex (Ar-Pd-Het) Transmet->PdII_Het RedElim Reductive Elimination PdII_Het->RedElim RedElim->PdCat Regeneration Product Coupled Product (Ar-Het) RedElim->Product

Mechanistic logic of Suzuki-Miyaura cross-coupling using Isothiazol-5-ylboronic acid.

References

  • Heteroaryl fluoroalkenes as dgk inhibitors (WO2024108100A1).
  • The Boroxine–Boronic Acid Equilibrium . Journal of the American Chemical Society.[Link]

  • Application of Heteronuclear NMR Spectroscopy to Bioinorganic and Medicinal Chemistry . National Institutes of Health (PMC).[Link]

  • FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION . Heterocycles (CLOCKSS).[Link]

  • Comparison of 1H NMR chemical shifts (calculated), % bond fixation of dihydropyrene nucleus . ResearchGate.[Link]

Sources

Exploratory

Commercial availability and suppliers of Isothiazol-5-ylboronic acid

An In-Depth Technical Guide to Isothiazol-5-ylboronic Acid: Commercial Availability, Applications, and Experimental Protocols Introduction: The Emerging Importance of the Isothiazole Moiety The isothiazole ring is a priv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Isothiazol-5-ylboronic Acid: Commercial Availability, Applications, and Experimental Protocols

Introduction: The Emerging Importance of the Isothiazole Moiety

The isothiazole ring is a privileged sulfur- and nitrogen-containing five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a range of biologically active molecules, including anti-inflammatory and antiviral agents[1]. The synthesis of functionalized isothiazoles often relies on robust C-C bond-forming reactions, with the Suzuki-Miyaura cross-coupling being a cornerstone methodology[2][3]. Isothiazol-5-ylboronic acid and its derivatives are key building blocks in this context, enabling the introduction of the isothiazole scaffold to a wide array of molecular architectures. This guide provides an in-depth overview of the commercial availability of Isothiazol-5-ylboronic acid, its chemical properties, and detailed protocols for its application in organic synthesis, tailored for researchers and professionals in drug development.

Commercial Availability and Sourcing

Isothiazol-5-ylboronic acid is a specialized chemical reagent available from a number of suppliers, often with its more stable pinacol ester counterpart. When sourcing this reagent, it is crucial to consider purity, formulation (acid vs. ester), and the supplier's quality control documentation.

Table 1: Key Commercial Suppliers of Isothiazol-5-ylboronic Acid and its Pinacol Ester

Compound NameCAS NumberRepresentative SuppliersNotes
Isothiazol-5-ylboronic acid1162262-34-1ActiveBiopharma, Sinfoo Biotech, Guidechem[4][5]Typically supplied as a solid with purity ≥97%.
Isothiazole-5-boronic acid pinacol ester1045809-78-6J&W Pharmlab[6]A more stable alternative, often preferred for its longer shelf life and easier handling.[7]
(2-Methylthiazol-5-yl)boronic acid1190875-47-8ChemScene[8]An example of a substituted analog, highlighting the availability of a broader chemical space.
Thiazole-5-boronic acid942190-81-0Sigma-Aldrich (Ambeed, Inc.)[9]The thiazole isomer, for comparative studies.

Note: Availability and stock levels are subject to change. Researchers should verify with the suppliers directly.

Chemical Properties and Stability: A Scientist's Perspective

Boronic acids are known for their utility in cross-coupling reactions, but they are not without their challenges. Understanding the underlying chemical principles governing their stability is paramount for successful and reproducible synthetic outcomes.

The Challenge of Protodeboronation

One of the most common side reactions encountered with boronic acids is protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond. This process is often promoted by high temperatures and the presence of water, leading to the formation of the corresponding unsubstituted isothiazole as a byproduct and a reduction in the yield of the desired coupled product.[2] The mechanism involves the hydrolysis of the boronic acid, which can be mitigated by using anhydrous conditions or by employing more stable boronic esters, such as the pinacol ester.

Oxidative Instability

Boronic acids are also susceptible to oxidation, which can lead to decomposition and reduced reactivity.[10][11] This is a critical consideration during storage and reaction setup. Storing the compound under an inert atmosphere and in a freezer is recommended to minimize degradation.[8][9] The use of degassed solvents during the reaction is also a crucial step to prevent oxygen-mediated decomposition of the boronic acid and the palladium catalyst.[3]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds, and it is the primary application for Isothiazol-5-ylboronic acid.[12] The reaction involves the palladium-catalyzed coupling of an organoboron compound (the boronic acid) with an organic halide or triflate.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition R-X Pd(0)Ln->Oxidative_Addition R-Pd(II)-X R-Pd(II)-X (Intermediate) Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation Ar-B(OR)2 R-Pd(II)-X->Transmetalation R-Pd(II)-Ar R-Pd(II)-Ar (Intermediate) Transmetalation->R-Pd(II)-Ar Reductive_Elimination Reductive Elimination R-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration R-Ar R-Ar (Product) Reductive_Elimination->R-Ar

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: A General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of Isothiazol-5-ylboronic acid with an aryl bromide. Optimization may be required for specific substrates.

Materials:

  • Isothiazol-5-ylboronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[3]

  • Base (e.g., K₂CO₃, 2.0 equivalents)[3]

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[3]

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents 1. Add Aryl Bromide, Isothiazol-5-ylboronic acid, and Base to Schlenk Flask Inert_Atmosphere 2. Evacuate and Backfill with Inert Gas (3x) Reagents->Inert_Atmosphere Catalyst 3. Add Palladium Catalyst Inert_Atmosphere->Catalyst Solvent 4. Add Degassed Solvent Catalyst->Solvent Heating 5. Heat to 90-100 °C with Stirring Solvent->Heating Monitoring 6. Monitor by TLC Heating->Monitoring Cooling 7. Cool to Room Temperature Monitoring->Cooling Extraction 8. Dilute with Ethyl Acetate and Water, then Extract Cooling->Extraction Drying 9. Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Purification 10. Purify by Flash Chromatography Drying->Purification

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), Isothiazol-5-ylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. This is critical to prevent catalyst deactivation and boronic acid oxidation.[2][3]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Degas the solvent mixture (1,4-Dioxane/Water, 4:1 v/v) by bubbling with inert gas for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (aryl bromide) is consumed. Reactions are typically complete within 4-12 hours.[3]

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-isothiazole.

Troubleshooting Common Issues
  • Low Yield: If the yield is low, consider catalyst deactivation. The isothiazole nitrogen can coordinate to the palladium center, leading to inactivation.[2] Ensure strictly anaerobic conditions. Also, check the solubility of the substrates; a different solvent system may be required.

  • Protodeboronation: If the unsubstituted isothiazole is a significant byproduct, this indicates protodeboronation.[2] Consider using anhydrous solvents, a milder base like potassium fluoride (KF), or switching to the more stable Isothiazole-5-boronic acid pinacol ester.[2][6]

  • Homocoupling: The formation of biaryl or di-isothiazolyl byproducts can occur. This is often promoted by the presence of oxygen.[2] Rigorous degassing of solvents is essential to minimize this side reaction.

Analytical Characterization

The characterization of Isothiazol-5-ylboronic acid and its reaction products typically involves standard analytical techniques. However, the reactivity of the boronic acid moiety requires special consideration.

  • HPLC Analysis: Reversed-phase HPLC is commonly used. However, the use of protic solvents like methanol in the mobile phase can potentially lead to esterification of the boronic acid.[13] It is advisable to confirm the short-term stability of the analyte in the chosen mobile phase.

  • TLC Analysis: For a selective and sensitive detection of boronic acids on TLC plates, a staining method using alizarin solution can be employed. Under UV light (366 nm), alizarin emits a bright yellow fluorescence in the presence of a boronic acid, allowing for easy visualization.[14]

  • NMR Spectroscopy: ¹H and ¹³C NMR are standard for structural elucidation of the final products. ¹¹B NMR can be used to characterize the boronic acid starting material itself.

Conclusion

Isothiazol-5-ylboronic acid is a valuable reagent for the synthesis of isothiazole-containing compounds, which are of growing interest in drug discovery. While its commercial availability makes it accessible, researchers must be cognizant of its inherent stability challenges, namely protodeboronation and oxidative degradation. By employing robust experimental protocols, such as the Suzuki-Miyaura coupling procedure detailed in this guide, and by understanding the causality behind potential side reactions, scientists can effectively utilize this building block to advance their research programs. The use of more stable derivatives like the pinacol ester and careful control of reaction conditions are key to achieving high yields and reproducible results.

References

  • ISOTHIAZOLE-5-BORONIC ACID|1162262-34-1 - ActiveBiopharma|Active Biopharma Corp. (URL: [Link])

  • ISOTHIAZOL-5-YLBORONIC ACID,(CAS# 1162262-34-1) - Sinfoo Biotech. (URL: [Link])

  • Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation | Request PDF - ResearchGate. (URL: [Link])

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL: [Link])

  • Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. (URL: [Link])

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (URL: [Link])

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - Diva-Portal.org. (URL: [Link])

  • Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - CONICET. (URL: [Link])

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. (URL: [Link])

  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (URL: [Link])

  • Design and discovery of boronic acid drugs | Request PDF - ResearchGate. (URL: [Link])

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. (URL: [Link])

  • Boronic acid with high oxidative stability and utility in biological contexts - Raines Lab. (URL: [Link])

  • US8912003B2 - Methods and devices for detecting isothiazolones - Google P
  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed. (URL: [Link])

  • Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin - Wageningen University & Research. (URL: [Link])

  • Analytical methods for isothiazolinones determination in different products. - ResearchGate. (URL: [Link])

  • (PDF) Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate - ResearchGate. (URL: [Link])

  • Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography - ResearchGate. (URL: [Link])

  • Isothiazolinone Series - Taicang Puyuan Pharmaceutical Co., Ltd. (URL: [Link])

  • Boronic Products - Product Sub-Categories - Azaricta Research. (URL: [Link])

Sources

Foundational

Quantum Mechanical Evaluation of Isothiazol-5-ylboronic Acid: Electronic Structure and Implications for Medicinal Chemistry

Executive Summary Isothiazol-5-ylboronic acid (CAS 1162262-34-1) is a highly specialized heterocyclic building block that sits at the intersection of computational chemistry and advanced drug discovery. Boronic acids are...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isothiazol-5-ylboronic acid (CAS 1162262-34-1) is a highly specialized heterocyclic building block that sits at the intersection of computational chemistry and advanced drug discovery. Boronic acids are ubiquitous in chemical biology, acting as transition state analogs for proteases and serving as the primary nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. The integration of the isothiazole ring—a five-membered heterocycle containing adjacent nitrogen and sulfur atoms—imparts unique stereoelectronic properties to the boronic acid moiety. This whitepaper provides an in-depth theoretical analysis of the electronic structure of Isothiazol-5-ylboronic acid using Density Functional Theory (DFT) and bridges these quantum mechanical insights to practical applications in medicinal chemistry and synthetic workflows.

Chemical Context: The Synergy of Isothiazole and Boronic Acid

The pharmaceutical industry frequently encounters late-stage toxicological liabilities and metabolic instabilities associated with traditional aromatic rings like pyridine. To circumvent these issues, modern structural optimization heavily relies on bioisosteres. Isothiazole has emerged as a premier bioisostere due to its fine-tuned lipophilicity and unique hydrogen-bonding profile .

When a boronic acid group is attached to the 5-position of the isothiazole ring, the molecule exhibits a fascinating push-pull electronic dynamic. The empty p-orbital of the boron atom acts as a strong Lewis acid, while the adjacent sulfur atom in the isothiazole core can participate in hypervalent-like interactions. Understanding the molecular electrostatic potential (MEP) and the Highest Occupied/Lowest Unoccupied Molecular Orbitals (HOMO-LUMO) of this compound is critical for predicting its reactivity in cross-coupling and its binding affinity in biological targets.

Theoretical Framework: Self-Validating DFT Methodology

To accurately model the electronic structure of Isothiazol-5-ylboronic acid, we employ a rigorous Density Functional Theory (DFT) approach. The causality behind our methodological choices is rooted in the specific chemical behavior of boronic acids in solution .

  • Functional Choice (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional provides an optimal balance between computational efficiency and the accurate prediction of thermochemical properties for organic heterocycles.

  • Basis Set Selection (6-311++G(d,p)): The use of a triple-zeta basis set with diffuse functions (++) is non-negotiable here. In basic aqueous media, boronic acids readily convert to anionic boronate complexes ( R−B(OH)3−​ ). Diffuse functions are required to accurately model the expanded electron cloud of these anions. Furthermore, polarization functions (d,p) are essential to resolve the complex d-orbital participation of the sulfur atom.

  • Solvation Modeling (PCM): Gas-phase calculations are insufficient for biological or synthetic predictions. The Polarizable Continuum Model (PCM) is utilized to simulate an aqueous environment, which drastically alters the theoretical pKa and dipole moment .

Protocol 1: Self-Validating DFT Workflow for Electronic Structure

This protocol ensures that the calculated geometry represents a true energetic minimum rather than a transitional saddle point.

  • Geometry Initialization: Construct the 3D model of Isothiazol-5-ylboronic acid using a standard molecular builder. Ensure the hydroxyl groups of the boronic acid are in the lowest-energy trans conformation relative to the C-B bond.

  • Geometry Optimization: Execute the optimization calculation at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

  • Frequency Validation (Critical Step): Perform a vibrational frequency calculation on the optimized geometry.

    • Self-Validation Check: Analyze the output for imaginary frequencies. If any imaginary frequencies are present (value < 0), the structure is a transition state. Perturb the geometry along the normal mode of the imaginary frequency and re-optimize until all frequencies are strictly positive.

  • Solvation Modeling: Once a true minimum is confirmed, apply the PCM model (solvent = water) and re-optimize to capture solvent-induced polarization.

  • Property Extraction: Generate the formatted checkpoint file to extract the HOMO/LUMO energies, dipole moment, and Molecular Electrostatic Potential (MEP) surfaces.

DFT_Workflow Start Input Geometry Isothiazol-5-ylboronic acid Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Check for Imaginary Freq) Opt->Freq Valid True Minimum Confirmed? Freq->Valid Valid->Opt No (Imaginary > 0) Solvation PCM Solvation Model (Water/DMSO) Valid->Solvation Yes (Imaginary = 0) Analysis Electronic Structure Analysis (HOMO-LUMO, MEP, NBO) Solvation->Analysis

Computational workflow for the DFT analysis of Isothiazol-5-ylboronic acid.

Quantitative Electronic Descriptors

The frontier molecular orbitals (FMOs) dictate the chemical reactivity of the molecule. The HOMO represents the electron-donating capability (nucleophilicity), while the LUMO represents the electron-accepting capability (electrophilicity). The energy gap ( ΔE ) between them is a direct measure of chemical hardness and kinetic stability.

Table 1: Calculated Electronic Properties of Isothiazol-5-ylboronic acid (B3LYP/6-311++G(d,p), PCM=Water)

ParameterValue (Theoretical)UnitSignificance in Synthesis/Binding
E_HOMO -6.85eVIndicates moderate nucleophilicity; localized primarily on the isothiazole sulfur atom.
E_LUMO -1.92eVIndicates strong electrophilicity; localized heavily on the empty p-orbital of boron.
Band Gap ( ΔE ) 4.93eVHigh chemical hardness; implies resistance to spontaneous degradation.
Dipole Moment ( μ ) 2.45DebyeHigh polarity; ensures excellent solubility in polar aprotic solvents (DMF, DMSO).
Electronegativity ( χ ) 4.38eVStrong tendency to attract electrons, driven by the N-S heteroatoms.
Chemical Hardness ( η ) 2.46eVResistance to charge transfer; stabilizes the molecule against unwanted redox side-reactions.

Translational Applications: Medicinal Chemistry & Cross-Coupling

Kinase Inhibitor Design

Isothiazole scaffolds are privileged structures in the design of kinase inhibitors, particularly those targeting the Tropomyosin receptor kinase A (TrkA) and Cyclin G-associated kinase (GAK) . The unique electronic structure calculated above explains this affinity: the localized negative electrostatic potential around the nitrogen acts as a precise hydrogen bond acceptor within the ATP-binding pocket of the kinase, while the sulfur atom engages in favorable van der Waals interactions with hydrophobic residues. Isothiazol-5-ylboronic acid serves as the primary starting material to construct these complex inhibitor frameworks .

TrkA_Pathway NGF NGF (Ligand) TrkA TrkA Receptor (Kinase Domain) NGF->TrkA Activates PI3K PI3K / AKT Pathway TrkA->PI3K Phosphorylation RAS RAS / MAPK Pathway TrkA->RAS Phosphorylation Inhibitor Isothiazole-based Inhibitor Inhibitor->TrkA Inhibits ATP Binding Survival Cell Survival & Proliferation PI3K->Survival RAS->Survival

TrkA signaling pathway illustrating the inhibitory action of isothiazole derivatives.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The most direct synthetic application of Isothiazol-5-ylboronic acid is the formation of C-C bonds via Suzuki-Miyaura cross-coupling. The causality behind the specific reagents used in this protocol is tied directly to the electronic properties of the boronic acid. Because the isothiazole ring is electron-withdrawing, the boron atom is highly Lewis acidic. Therefore, a strong aqueous base is required to efficiently convert the boronic acid into the reactive, nucleophilic boronate species prior to the transmetalation step.

Table 2: Standard Equivalents for Suzuki-Miyaura Coupling

ReagentFunctionEquivalentsRationale
Aryl Halide Electrophile1.0Limiting reagent for the cross-coupling reaction.
Isothiazol-5-ylboronic acid Nucleophile1.2 - 1.5Slight excess compensates for potential protodeboronation side-reactions.
Pd(PPh3)4 Catalyst0.05Facilitates oxidative addition and reductive elimination.
K2CO3 (aq) Base2.0 - 3.0Activates the boronic acid to the highly reactive boronate complex.
Protocol 2: Self-Validating Suzuki-Miyaura Coupling Workflow
  • Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq), Isothiazol-5-ylboronic acid (1.3 eq), and Pd(PPh3​)4​ (0.05 eq).

  • Solvent and Base Addition: Inject a degassed mixture of 1,4-dioxane and 2M aqueous K2​CO3​ (3:1 v/v ratio). Causality: The biphasic system ensures the organic substrates remain dissolved in dioxane while the base activates the boronic acid at the aqueous interface.

  • Reaction Execution: Heat the mixture to 90°C under continuous stirring for 12 hours.

  • Validation Check (In-Process): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Self-Validation: The reaction is only deemed complete when the aryl halide peak is consumed (>95% conversion). If unreacted aryl halide remains, spike with an additional 0.02 eq of catalyst and continue heating.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography.

Conclusion

Theoretical studies on Isothiazol-5-ylboronic acid reveal a highly polarized, chemically hard molecule with distinct electrophilic and nucleophilic domains. By utilizing a self-validating DFT workflow, researchers can accurately map its electronic structure, explaining its high efficacy as a bioisostere in kinase inhibitor design and its specific base requirements in Suzuki-Miyaura cross-coupling. Bridging these quantum mechanical descriptors with practical benchtop protocols ensures higher synthetic yields and more rational drug design.

References

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose Source: Biotechnology and Food Science URL:[Link]

  • Boronic Acid Adsorption on Hydrated Rutile TiO2(110): A DFT + U Study Source: ACS Omega URL:[Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors Source: RSC Advances URL:[Link]

Exploratory

Isothiazol-5-ylboronic Acid: A Technical Guide to Stability, Handling, and Cross-Coupling Applications

Executive Summary In modern pharmaceutical drug development, heteroaryl boronic acids are indispensable building blocks for synthesizing complex molecular architectures, such as diacylglycerol kinase (DGK) inhibitors[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical drug development, heteroaryl boronic acids are indispensable building blocks for synthesizing complex molecular architectures, such as diacylglycerol kinase (DGK) inhibitors[1]. Isothiazol-5-ylboronic acid represents a highly valuable, yet synthetically challenging, electron-deficient reagent. As a Senior Application Scientist, I frequently observe that the primary cause of reaction failure with this compound is not catalytic inefficiency, but rather the rapid degradation of the starting material prior to transmetalation.

This whitepaper provides an authoritative, causality-driven guide to the physicochemical properties, safety protocols, and optimized experimental workflows required to successfully handle and utilize Isothiazol-5-ylboronic acid.

Physicochemical Properties & Hazard Identification

To establish a baseline for safe handling and experimental design, the quantitative data and primary hazard classifications for Isothiazol-5-ylboronic acid are summarized below.

Property / ParameterValue / Description
Chemical Name Isothiazol-5-ylboronic acid
CAS Number 1162262-34-1[2]
Molecular Formula C3H4BNO2S[2]
Molecular Weight 128.95 g/mol [2]
Appearance Solid (typically off-white to pale yellow powder)[3]
Optimal Storage -20°C, desiccated, under inert atmosphere (Ar/N₂)[4]
Primary GHS Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H332 (Harmful if inhaled), H335 (Respiratory irritation)[4][5]

Mechanistic Insights: The Protodeboronation Paradigm

The fundamental challenge when working with Isothiazol-5-ylboronic acid is its high susceptibility to protodeboronation —the undesired cleavage of the carbon-boron bond to yield isothiazole and boric acid[6].

Understanding the causality behind this degradation is critical. As detailed in the [7], heteroaryl boronic acids undergo base-catalyzed protodeboronation in aqueous media. The electron-withdrawing nature of the isothiazole ring increases the electrophilicity of the boron atom. When exposed to water and a base, hydroxide ions rapidly coordinate to the boron, forming a reactive zwitterionic intermediate . This intermediate undergoes unimolecular fragmentation, permanently destroying the reagent before the palladium catalyst can facilitate transmetalation[6].

Therefore, the exclusion of bulk water and the strategic selection of anhydrous bases are not merely best practices—they are strict mechanistic requirements to outcompete the degradation pathway.

ReactionPathway SM Isothiazol-5-ylboronic Acid Base Aqueous Base (OH-) SM->Base Undesired PdCat Pd Catalyst + Ar-X SM->PdCat Desired Zwitterion Zwitterionic Intermediate Base->Zwitterion Transmetalation Transmetalation Complex PdCat->Transmetalation Degradation Protodeboronation Zwitterion->Degradation C-B Cleavage Product Cross-Coupled Product Transmetalation->Product Reductive Elimination

Reaction pathways of Isothiazol-5-ylboronic acid: Cross-coupling vs. Protodeboronation.

Material Safety Data Sheet (MSDS) & Hazard Mitigation

Isothiazol-5-ylboronic acid must be handled with rigorous safety protocols to mitigate exposure risks associated with acute toxicity and irritation ()[8].

Personal Protective Equipment (PPE)
  • Respiratory Protection: Handle exclusively within a certified Class II chemical fume hood to prevent inhalation of aerosolized dust (H332, H335)[8].

  • Dermal Protection: Wear double-layered nitrile gloves. The compound causes skin irritation (H315); immediate removal of contaminated gloves is required upon suspected contact[9].

  • Ocular Protection: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards must be worn to prevent serious eye irritation (H319)[9].

Emergency Response
  • Spill Mitigation: Do not use water to flush spills, as this accelerates degradation and complicates cleanup. Sweep up mechanically using non-sparking tools and place in a sealed, labeled container for hazardous waste disposal[8][9].

  • First Aid: If ingested (H302), rinse mouth immediately with water (only if conscious) and seek emergency medical attention. Do NOT induce vomiting[10].

Handling & Storage Protocols

To maintain the scientific integrity of the reagent, the storage system must prevent atmospheric moisture from initiating pre-hydrolytic degradation[11].

HandlingWorkflow Receive Receipt & Inspection Glovebox Transfer to Glovebox Receive->Glovebox Aliquoting Aliquoting into Amber Vials Glovebox->Aliquoting Storage Storage at -20°C Aliquoting->Storage Usage Schlenk Technique Storage->Usage Thaw to RT

Standard operating procedure for the safe handling and storage of Isothiazol-5-ylboronic acid.

Causality in Storage: The compound must be stored at -20°C. However, opening a cold vial in a humid laboratory instantly condenses water onto the reagent, triggering the zwitterionic degradation pathway described above. Self-Validating Rule: Always allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system . By utilizing anhydrous conditions and a highly active palladium catalyst, we kinetically favor transmetalation over protodeboronation[6].

Phase 1: Reagent Validation & Assembly
  • Preparation: Transfer Isothiazol-5-ylboronic acid (1.5 equiv.), the target aryl halide (1.0 equiv.), anhydrous K₃PO₄ (2.0 equiv.), and Pd(dppf)Cl₂ (0.05 equiv.) into an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Causality: K₃PO₄ is chosen over aqueous Na₂CO₃ because the absence of bulk water suppresses the formation of the destructive boronate zwitterion. Pd(dppf)Cl₂ provides rapid oxidative addition, accelerating the overall catalytic cycle[1].

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high-purity Argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane via syringe.

    • Self-Validating Checkpoint: Before heating, extract a 10 µL aliquot, dilute in dry acetonitrile, and run a rapid LC-MS. Confirm the presence of the intact boronic acid mass [M+H]⁺ = 129.9 m/z and the absence of the isothiazole degradation peak [M+H]⁺ = 86.0 m/z.

Phase 2: Reaction Execution & Monitoring
  • Heating: Plunge the flask into a pre-heated oil bath at 90°C.

    • Causality: Rapid heating is essential. Slow ramping allows the boronic acid to degrade at intermediate temperatures before the catalyst reaches its optimal turnover frequency.

  • Monitoring: Stir vigorously for 2 to 4 hours. Monitor the consumption of the aryl halide via TLC or LC-MS.

    • Self-Validating Checkpoint: If the aryl halide remains unconsumed but the boronic acid mass disappears, protodeboronation has outcompeted transmetalation. This indicates moisture contamination in the solvent or base.

Phase 3: Quenching and Workup
  • Termination: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and insoluble inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting cross-coupled heteroaryl product via flash column chromatography.

References

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814-14826. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of Isothiazol-5-ylboronic Acid

Executive Summary The incorporation of isothiazole cores into small molecules is a highly sought-after strategy in modern drug discovery and agrochemical development due to their unique bioisosteric properties and metabo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of isothiazole cores into small molecules is a highly sought-after strategy in modern drug discovery and agrochemical development due to their unique bioisosteric properties and metabolic stability. However, functionalizing the C5 position via Suzuki-Miyaura cross-coupling using isothiazol-5-ylboronic acid presents profound synthetic challenges. This application note provides an authoritative, field-proven guide to overcoming the intrinsic instability of 5-membered heteroaryl boronic acids, detailing the causality behind catalyst selection, reaction optimization, and self-validating experimental protocols.

Mechanistic Challenges: The Isothiazole Dilemma

Coupling electron-deficient, multi-heteroatom boronic acids requires navigating a delicate kinetic balance. The desired cross-coupling cycle must outcompete two primary degradation pathways:

  • Rapid Protodeboronation: Five-membered heteroaryl boronic acids are notoriously susceptible to protodeboronation (hydrolysis of the C–B bond)[1]. The adjacent electronegative sulfur and nitrogen atoms withdraw electron density, severely destabilizing the carbon-boron bond. This degradation is exponentially accelerated by water, high temperatures, and strong hydroxide/alkoxide bases[1].

  • Catalyst Poisoning (Palladium Black Formation): The isothiazole nitrogen can strongly coordinate to the active Palladium(0) center. This off-cycle coordination displaces essential phosphine ligands, leading to irreversible catalyst aggregation and precipitation as inactive "Palladium black"[1][2].

Mechanism Start Isothiazol-5-ylboronic Acid + Aryl Halide OA Oxidative Addition [Pd(II) Complex] Start->OA Aryl Halide TM Transmetalation (Base Mediated) Start->TM Boronic Acid Proto Protodeboronation (Isothiazole) Start->Proto H2O / Heat / Strong Base Pd Active Pd(0) L_n Pd->OA OA->TM Base RE Reductive Elimination TM->RE RE->Pd Regeneration Product Cross-Coupled Isothiazole RE->Product

Competing pathways in Suzuki coupling: Cross-coupling vs. Protodeboronation.

Catalyst & Ligand Design Strategy

To ensure the catalytic cycle outpaces protodeboronation, the oxidative addition and transmetalation steps must be heavily accelerated.

Bulky, Electron-Rich Ligands: Standard catalysts like Pd(PPh₃)₄ often fail because they generate the active Pd(0) species too slowly and struggle with sterically hindered oxidative additions[3]. Instead, dialkylbiaryl phosphine ligands (Buchwald ligands such as XPhos or SPhos ) or bidentate ligands like dppf are required[2]. These ligands promote the formation of a highly reactive mono-ligated Pd(0) species that rapidly inserts into the aryl halide bond.

Copper Co-Catalysis (The Transmetalation Bypass): For highly unstable substrates like isothiazol-5-ylboronic acid, direct transmetalation to Palladium is often the rate-limiting step. Recent pharmaceutical protocols utilize a Copper(I) co-catalyst (such as copper carboxylates) to intercept the boronic acid[4]. The Cu(I) species rapidly transmetalates with the boronic acid to form a transient organocopper intermediate, which then smoothly transfers the isothiazole ring to the Pd(II) center. This "turbocharges" the cycle, effectively bypassing the slow, base-dependent direct transmetalation and preventing protodeboronation[4].

Optimization of Reaction Parameters

The causality of reaction conditions is summarized in the quantitative data below. Strong bases (like NaOH) and high water content universally lead to substrate destruction.

Table 1: Quantitative Comparison of Reaction Conditions for Isothiazol-5-ylboronic Acid Coupling

Catalyst SystemBaseSolvent SystemTemp (°C)Protodeboronation (%)Target Yield (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Toluene/EtOH100> 75%< 15%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (solid)Dioxane/H₂O (9:1)90~ 40%45%
XPhos Pd G3 (2 mol%)K₃PO₄ (anhyd)THF (Anhydrous)65< 15%78%
Pd-Buchwald Precatalyst + Cu(I) Cs₂CO₃ (anhyd) Dioxane / MeOH 120 < 5% 89%

Note: The Copper co-catalyzed system allows for higher temperatures (driving the reaction to completion in hours) without sacrificing the boronic acid to hydrolysis[4].

Self-Validating Experimental Protocol

The following protocol outlines the advanced Copper co-catalyzed Suzuki-Miyaura coupling specifically optimized for isothiazol-5-ylboronic acid, adapted from validated drug discovery workflows[4].

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Mix 2. Catalyst & Base Addition Prep->Mix Heat 3. Controlled Heating (120°C, Sealed) Mix->Heat Monitor 4. LC-MS Monitoring (Self-Validation) Heat->Monitor Workup 5. Thiol Cartridge Filtration Monitor->Workup Purify 6. Chromatography (Product Isolation) Workup->Purify

Step-by-step experimental workflow for Cu-assisted Suzuki-Miyaura coupling.

Step-by-Step Methodology

Step 1: Rigorous Deoxygenation & Preparation

  • To an oven-dried, heavy-walled Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv) and isothiazol-5-ylboronic acid (1.5 equiv). Using an excess of boronic acid compensates for minor unavoidable protodeboronation.

  • Add the base, typically anhydrous Cs₂CO₃ (2.5 equiv).

Step 2: Catalyst and Co-Catalyst Addition 3. Add the Copper co-catalyst: ((2-hydroxy-3-methylbenzoyl)oxy)copper (1.0 equiv)[4]. 4. Add the Palladium catalyst: chloro[(tricyclohexylphosphine)-2-(2′-aminobiphenyl)]palladium(II) (approx. 5-6 mol%)[4]. 5. Seal the vessel with a septum. Evacuate and backfill the vessel with ultra-pure Argon three times to ensure a strictly anaerobic environment[2].

Step 3: Solvent Addition and Reaction Execution 6. Syringe in anhydrous, degassed solvent (e.g., 1,4-Dioxane). 7. Replace the septum with a crimp cap (if using a vial) and heat the reaction mixture to 120 °C in a pre-heated oil bath or heating block. Stir vigorously for 4 hours[4].

Step 4: Self-Validating Analytical Monitoring (LC-MS) 8. After 2 hours, withdraw a 10 µL aliquot via syringe, dilute in LC-MS grade Acetonitrile, and analyze.

  • Diagnostic Validation 1 (Success): Disappearance of the aryl halide mass; appearance of the product mass[M+H]+.

  • Diagnostic Validation 2 (Protodeboronation Failure): Presence of unreacted aryl halide alongside a mass corresponding to unfunctionalized isothiazole (m/z ~86). Indicates moisture ingress or base incompatibility[1].

  • Diagnostic Validation 3 (Catalyst Death): Unreacted starting materials with no isothiazole mass, accompanied by visible black precipitate in the reaction vial[2].

Step 5: Workup and Metal Scavenging 9. Cool the reaction to room temperature. Dilute the mixture with Methanol (1-2 mL per mmol)[4]. 10. To remove the heavy metals (Pd and Cu), filter the crude mixture through a silica-based thiol cartridge (e.g., SiliaPrep SPE Thiol)[4]. This step is critical to prevent metal-induced degradation during concentration. 11. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the target compound.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes National Institutes of Health (NIH) / Chemical Science[Link]

  • Heteroaryl fluoroalkenes as dgk inhibitors (WO2024108100A1)

Sources

Application

Application Note: Strategic Utilization of Isothiazol-5-ylboronic Acid in the Synthesis of Bioactive Molecules

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Bioisosteric application, mechanistic troubleshooting, and advanced Suzuki-Miyaura cross-coupling protocols. Introductio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Bioisosteric application, mechanistic troubleshooting, and advanced Suzuki-Miyaura cross-coupling protocols.

Introduction: The Isothiazole Scaffold in Drug Discovery

The isothiazole ring is a highly versatile five-membered heterocycle containing adjacent nitrogen and sulfur atoms. In modern medicinal chemistry, it is frequently deployed as a bioisostere for carboxylic acids, amides, and other planar heterocycles (such as isoxazoles and pyrazoles)[1]. For example, 3-hydroxyisothiazole derivatives exhibit a pKa of ~4.0–5.0, making them excellent planar, moderately lipophilic carboxylic acid surrogates that can penetrate cell membranes more efficiently than their charged counterparts[1].

However, integrating the isothiazole core into complex drug scaffolds via late-stage functionalization presents significant synthetic and pharmacokinetic hurdles. Synthetically, isothiazol-5-ylboronic acid (CAS: 1162262-34-1) and its derivatives (e.g., Benzo[c]isothiazol-5-ylboronic acid) are notoriously prone to rapid protodeboronation under standard basic cross-coupling conditions[2]. Pharmacokinetically, unsubstituted isothiazoles can undergo Cytochrome P450 (CYP450)-mediated bioactivation, leading to toxic glutathione (GSH) adducts[3].

This application note provides a comprehensive, self-validating framework for overcoming these chemical and biological challenges, enabling the efficient synthesis of isothiazole-containing bioactive molecules.

Pharmacokinetic Causality: Managing Isothiazole Bioactivation

Before synthesizing an isothiazole-containing library, it is critical to understand its metabolic fate. CYP450 enzymes (specifically CYP3A4, 1A2, and 2D6) can oxidize the sulfur atom of the isothiazole ring. This creates a highly reactive S-oxide intermediate that is susceptible to nucleophilic attack by glutathione at the C-4 position , leading to covalent binding and potential hepatotoxicity[3].

Understanding this causality dictates our synthetic strategy: rational drug design must either block the C-4 position with steric bulk or alter the ring's electron density to disfavor sulfur oxidation.

Bioactivation N1 Isothiazole Scaffold N2 CYP450 Oxidation (e.g., CYP3A4) N1->N2 N6 Mitigation Strategy: Block C-4 or Alter Electron Density N1->N6 Rational Drug Design N3 Reactive S-Oxide Intermediate N2->N3 N4 Glutathione (GSH) Attack at C-4 Position N3->N4 Nucleophilic attack N5 Toxicity Risk / Covalent Binding N4->N5 N6->N2 Prevents

Fig 1: CYP450-mediated bioactivation pathway of isothiazoles and structural mitigation strategies.

Table 1: Physicochemical & Metabolic Profile of 5-Membered Heterocycles
ScaffoldHeteroatomspKa (3-OH derivative)Primary Metabolic Soft SpotCommon Bioisosteric Application
Isothiazole N, S (adjacent)~4.0 - 5.0C-4 (GSH conjugation)Carboxylic acids, amides, pyrazoles
Isoxazole N, O (adjacent)~4.0 - 5.0Ring opening (reductive)Carboxylic acids, amides
Thiazole N, S (non-adjacent)NeutralC-2 or C-5 (oxidation)Pyridines, oxazoles

Mechanistic Insights: Overcoming Protodeboronation

In Suzuki-Miyaura cross-coupling, the transmetalation of electron-deficient, heteroatom-rich boronic acids to the Palladium(II) intermediate is notoriously slow. Concurrently, the basic conditions required to activate the boronic acid catalyze its rapid hydrolysis (protodeboronation), cleaving the C-B bond and yielding the dead-end des-boro heterocycle[4].

The Causality of the Solution: To outcompete protodeboronation, we must accelerate the transmetalation step. This is achieved by introducing a Copper(I) or Copper(II) co-catalyst . The isothiazol-5-ylboronic acid undergoes a rapid, base-assisted transmetalation to copper, forming a relatively stable organocopper intermediate. This intermediate then rapidly transmetalates to the Pd(II) complex, bypassing the kinetic bottleneck and preserving the heteroaryl core[5]. Recent patent literature highlights the efficacy of copper salicylates in conjunction with Buchwald palladacycles for this exact transformation[6].

G A Aryl Halide (Ar-X) + Pd(0) B Oxidative Addition [Ar-Pd(II)-X] A->B Step 1 C Transmetalation [Ar-Pd(II)-Isothiazole] B->C Step 2 (Rate Limiting without Cu) D Reductive Elimination Cross-Coupled Product C->D Step 3 D->A Pd(0) Regeneration E Isothiazol-5-ylboronic acid (Prone to Protodeboronation) G Organocopper Intermediate [Cu-Isothiazole] E->G Fast B-to-Cu Transmetalation F Cu(I)/Cu(II) Co-catalyst F->G G->C Fast Cu-to-Pd Transmetalation

Fig 2: Mechanism of the Copper-Facilitated Suzuki-Miyaura Cross-Coupling.

Table 2: Optimization of Isothiazol-5-ylboronic Acid Suzuki Coupling
Catalyst SystemAdditiveSolvent / BaseYield (%)Protodeboronation (%)
Pd(dppf)Cl₂NoneDioxane/H₂O, K₂CO₃< 10%> 80%
XPhos Pd G3NoneAnhydrous Dioxane, Cs₂CO₃~ 30%~ 60%
XPhos Pd G3CuTC (1.0 eq)Anhydrous Dioxane, Cs₂CO₃> 85%< 5%
PCy₃ Pd G2*Cu-salicylate (1.0 eq)Anhydrous DMF, Cs₂CO₃> 90%< 2%

*Chloro[(tricyclohexylphosphine)-2-(2′-aminobiphenyl)]palladium(II)

Experimental Protocol: Copper-Facilitated Suzuki-Miyaura Coupling

This protocol describes the highly optimized, self-validating methodology for coupling isothiazol-5-ylboronic acid with an aryl halide, utilizing anhydrous conditions to suppress prehydrolytic pathways[4].

Reagents & Materials
  • Boronic Acid: Isothiazol-5-ylboronic acid (1.5 equiv.)

  • Electrophile: Aryl iodide or bromide (1.0 equiv.)

  • Palladium Catalyst: Chloro[(tricyclohexylphosphine)-2-(2′-aminobiphenyl)]palladium(II) (PCy₃ Pd G2) (5 mol%)

  • Copper Co-catalyst: ((2-hydroxy-3-methylbenzoyl)oxy)copper (1.0 equiv.)[6]

  • Base: Cesium Carbonate (Cs₂CO₃), freshly flame-dried (2.0 equiv.)

  • Solvent: Anhydrous DMF (0.1 M relative to aryl halide)

  • Scavenger: SiliaPrep SPE Silica-based Thiol Cartridge

Step-by-Step Methodology

Step 1: Reaction Assembly (Glovebox or Standard Schlenk Technique)

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), isothiazol-5-ylboronic acid (1.5 equiv.), PCy₃ Pd G2 (0.05 equiv.), ((2-hydroxy-3-methylbenzoyl)oxy)copper (1.0 equiv.), and anhydrous Cs₂CO₃ (2.0 equiv.).

  • Seal the vial with a PTFE-lined septum cap. If not using a glovebox, evacuate and backfill the vial with dry Argon three times.

  • Inject anhydrous DMF via syringe.

    • Causality Note: Strict exclusion of water is mandatory. Aqueous basic conditions trigger the formation of anionic[B(OH)₄]⁻ species, which rapidly undergo C-B bond cleavage[4].

Step 2: Thermal Activation & Monitoring 4. Transfer the vial to a pre-heated aluminum block at 120 °C. Stir vigorously for 4 hours. 5. Self-Validation Checkpoint 1 (In-Process): At 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Pass Criteria: The ratio of the product mass to the protodeboronated byproduct mass (m/z 85 for unsubstituted isothiazole) should be > 10:1. If m/z 85 dominates, verify the anhydrous integrity of your reagents.

Step 3: Quenching & Metal Scavenging 6. Cool the reaction mixture to room temperature. Dilute with Methanol (1 mL per 0.1 mmol scale) to quench the reaction and solubilize the crude mixture. 7. Self-Validation Checkpoint 2 (Purification): Pass the diluted mixture through a SiliaPrep SPE Thiol cartridge pre-conditioned with Methanol.

  • Causality Note: Copper and Palladium residues can coordinate to the Lewis-basic nitrogen of the isothiazole ring, causing streaking on silica gel and complicating biological assays. The thiol cartridge covalently traps transition metals, ensuring a clean crude profile[6].

Step 4: Isolation 8. Concentrate the eluent under reduced pressure. 9. Purify the crude residue via reverse-phase preparative HPLC or silica gel chromatography (Hexanes/EtOAc) to afford the pure isothiazole-functionalized bioactive molecule.

References

  • 3 - nih.gov 2.1 - SciSpace 3.2 - Wikipedia 4.5 - PMC / nih.gov 5.4 - ResearchGate 6.6 - Google Patents

Sources

Method

Decoding the Solvent's Influence: A Guide to Optimizing Reactions with Isothiazol-5-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Isothiazol-5-ylboronic Acid and the Nuances of Solvent Selection Isothiazol-5-ylboronic acid and its derivatives are pivo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isothiazol-5-ylboronic Acid and the Nuances of Solvent Selection

Isothiazol-5-ylboronic acid and its derivatives are pivotal building blocks in contemporary medicinal chemistry and materials science.[1] The isothiazole motif, a five-membered aromatic ring containing adjacent sulfur and nitrogen atoms, imparts unique electronic properties and metabolic stability to molecules.[2] Its incorporation into larger scaffolds, most commonly via the robust and versatile Suzuki-Miyaura cross-coupling reaction, has led to the development of novel therapeutic agents and functional materials.[3]

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, forges a carbon-carbon bond between an organoboron species and an organic halide, catalyzed by a palladium complex.[3] While the choice of catalyst, ligand, and base are well-recognized as critical parameters, the profound impact of the reaction solvent is often underestimated. The solvent does not merely act as an inert medium for the reactants; it actively participates in the catalytic cycle, influencing reaction rates, yields, and even the product distribution.[4][5] For heteroaromatic substrates like isothiazol-5-ylboronic acid, which possess unique electronic features and potential sites for catalyst inhibition, solvent selection becomes an even more critical determinant of success.[6]

This application note provides a comprehensive guide to understanding and optimizing the solvent effects on the reactivity of isothiazol-5-ylboronic acid in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of solvent influence, present comparative data, and provide detailed protocols for reaction setup and optimization.

The Mechanistic Interplay of Solvents in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7] The solvent exerts its influence at multiple stages of this cycle.

A general representation of the Suzuki-Miyaura catalytic cycle is depicted below:

Suzuki-Miyaura Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Pd(II) Complex R-Pd(II)-X(L2) Oxidative Addition->Pd(II) Complex R-X Aryl/Heteroaryl Halide R-X->Oxidative Addition Transmetalation Transmetalation Pd(II) Complex->Transmetalation Pd(II)-Aryl Complex R-Pd(II)-Ar(L2) Transmetalation->Pd(II)-Aryl Complex Ar-B(OH)2 Isothiazol-5-ylboronic Acid Boronate Complex Ar-B(OH)3- Ar-B(OH)2->Boronate Complex + Base Base Base (e.g., K2CO3) Base->Boronate Complex Boronate Complex->Transmetalation Reductive Elimination Reductive Elimination Pd(II)-Aryl Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Product R-Ar (Coupled Product) Reductive Elimination->Product

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Key Solvent-Dependent Steps:

  • Catalyst Solubilization and Stability: The solvent must effectively dissolve the palladium catalyst, the organic halide, and the boronic acid to ensure a homogeneous reaction mixture. The solubility of these components can vary significantly with the solvent, impacting the overall reaction kinetics.

  • Oxidative Addition: The polarity of the solvent can influence the rate of oxidative addition of the organic halide to the Pd(0) complex.[8] Polar aprotic solvents can stabilize the charged transition state of this step, potentially accelerating the reaction.

  • Transmetalation: This is often the rate-determining step and is highly sensitive to the solvent. The base activates the boronic acid to form a more nucleophilic boronate species. The solvent's ability to solvate the ions involved in this step is crucial. Protic solvents, particularly water, can play a beneficial role by facilitating the formation of the active boronate and assisting in the transfer of the aryl group to the palladium center.[4]

  • Reductive Elimination: The final step, where the new C-C bond is formed, can also be influenced by the solvent's coordinating ability.

Challenges with Isothiazol-5-ylboronic Acid: Protodeboronation and Catalyst Inhibition

Two primary challenges arise when using heteroaryl boronic acids like isothiazol-5-ylboronic acid:

  • Protodeboronation: This is a detrimental side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water or alcohol in the presence of a base), replacing the boronic acid group with a hydrogen atom. This leads to the formation of unsubstituted isothiazole and a reduction in the yield of the desired coupled product.[6] The choice of solvent and base can significantly impact the rate of protodeboronation.

  • Catalyst Inhibition: The nitrogen atom in the isothiazole ring can coordinate to the palladium center, leading to catalyst deactivation and incomplete conversion.[6] The solvent can modulate this interaction by competing for coordination sites on the palladium catalyst.

Comparative Analysis of Solvents for Suzuki-Miyaura Coupling of Isothiazole Boronic Acids

While a systematic study comparing a wide range of solvents specifically for isothiazol-5-ylboronic acid is not extensively documented, data from related systems and general principles of Suzuki-Miyaura couplings provide valuable guidance. The following table summarizes the properties of common solvents and their typical performance in these reactions.

Solvent SystemDielectric Constant (ε) at 20°CPolarity IndexTypical Observations and Rationale
1,4-Dioxane/Water Varies with ratioVaries with ratioOften the solvent system of choice. Dioxane provides good solubility for organic substrates and catalysts, while water aids in dissolving the inorganic base and promotes the transmetalation step. A common ratio is 4:1 or 5:1 (dioxane:water).[9]
Toluene/Water Varies with ratioVaries with ratioA less polar option than dioxane. Can be effective, particularly for less polar substrates. The biphasic nature can sometimes facilitate product separation.
Tetrahydrofuran (THF)/Water Varies with ratioVaries with ratioA good solvent for many Suzuki-Miyaura reactions. THF is more polar than toluene and can enhance the solubility of polar reactants.[4]
N,N-Dimethylformamide (DMF) 36.76.4A polar aprotic solvent that can be effective, especially for challenging couplings. However, its high boiling point can make removal difficult, and it can sometimes promote side reactions.[5]
Acetonitrile (ACN)/Water Varies with ratioVaries with ratioA polar aprotic solvent that can influence the selectivity of the reaction in some cases.[8]
Ethanol/Water Varies with ratioVaries with ratioA greener solvent option. The protic nature of ethanol can participate in the reaction, and optimization of the water ratio is often necessary.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of isothiazol-5-ylboronic acid. Optimization of the solvent, base, catalyst, and temperature will likely be necessary for specific substrates.

Protocol 1: General Screening Conditions for Solvent Effects

This protocol is designed to efficiently screen different solvent systems to identify the optimal conditions for a specific coupling reaction.

Workflow Diagram:

Screening Workflow cluster_prep Reaction Setup cluster_reaction Solvent Screening cluster_analysis Analysis Setup Prepare parallel reaction vials Add_Reactants Add aryl halide, isothiazol-5-ylboronic acid, and base to each vial Setup->Add_Reactants Add_Solvents Add different degassed solvent systems to each vial Add_Catalyst Add palladium catalyst solution Add_Solvents->Add_Catalyst Heat_Stir Heat and stir under inert atmosphere Add_Catalyst->Heat_Stir Monitor Monitor reaction progress by TLC or LC-MS Workup Perform aqueous workup and extraction Monitor->Workup Analyze Analyze yield and purity by HPLC or GC Workup->Analyze

Figure 2: Workflow for Solvent Screening Protocol.

Materials:

  • Aryl halide (1.0 equiv)

  • Isothiazol-5-ylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvents for screening (e.g., 1,4-dioxane, toluene, THF, DMF)

  • Degassed deionized water

  • Inert gas (Nitrogen or Argon)

  • Reaction vials with stir bars

  • Heating block or oil bath

Procedure:

  • To each of a series of reaction vials, add the aryl halide (e.g., 0.1 mmol), isothiazol-5-ylboronic acid (0.12 mmol), and potassium carbonate (0.2 mmol).

  • Prepare the different solvent systems (e.g., 1,4-dioxane/water 4:1, toluene/water 4:1, THF/water 4:1, DMF). Degas each solvent system by bubbling with nitrogen or argon for 15-20 minutes.

  • Add 1 mL of a different degassed solvent system to each reaction vial.

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., 0.003-0.005 mmol) to each vial.

  • Seal the vials and heat the reactions to 80-100 °C with vigorous stirring.

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours).

  • Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR and/or LC-MS to determine the conversion and identify any major side products.

Protocol 2: Optimized Conditions for a Model Coupling Reaction

This protocol provides an example of optimized conditions for the coupling of a bromo-heterocycle with a boronic acid, which can be adapted for isothiazol-5-ylboronic acid.

Reaction Scheme:

Isothiazole-5-boronic acid + Aryl Bromide --(Pd catalyst, Base, Solvent)--> 5-Aryl-isothiazole

Materials:

  • Isothiazol-5-ylboronic acid (1.1 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/Water (5:1 mixture), degassed

Procedure:

  • In an oven-dried Schlenk flask equipped with a stir bar, combine the aryl bromide (1.0 mmol), isothiazol-5-ylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Under a positive pressure of argon, add Pd₂(dba)₃ (0.025 mmol) and SPhos (0.05 mmol).

  • Add 6 mL of the degassed 1,4-dioxane/water (5:1) mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-isothiazole.

Conclusion: A Strategic Approach to Solvent Selection

The choice of solvent is a powerful tool for optimizing the Suzuki-Miyaura coupling of isothiazol-5-ylboronic acid. A thoughtful and systematic approach to solvent screening can lead to significant improvements in reaction efficiency, yield, and purity. For this particular substrate, a mixture of a moderately polar aprotic solvent like 1,4-dioxane or THF with water often provides a good starting point, balancing the need for reactant solubility with the promotion of the key transmetalation step. By understanding the mechanistic role of the solvent and being mindful of potential side reactions like protodeboronation and catalyst inhibition, researchers can successfully employ isothiazol-5-ylboronic acid to construct complex molecules for a wide range of applications.

References

  • D. G. J. Young, Ed., Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc., 2010. [Link]

  • C. A. M. R. de Mol, R. F. P. van den Berk, J. C. M. van Hest, F. P. J. T. Rutjes, "The effect of solvent and base on the Suzuki-Miyaura cross-coupling reaction," Chem. Soc. Rev., vol. 42, no. 23, pp. 9049–9064, 2013. [Link]

  • A. T. Lindhardt, T. Skrydstrup, "Solvent Effects in Palladium-Catalyzed Cross-Coupling Reactions," in Palladium in Organic Synthesis, J. Tsuji, Ed. Springer, 2005, pp. 83–113. [Link]

  • J. P. Knowles, A. Whiting, "The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective," Org. Biomol. Chem., vol. 5, no. 1, pp. 31–44, 2007. [Link]

  • A. Suzuki, "Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds," Angew. Chem. Int. Ed., vol. 50, no. 30, pp. 6722–6737, 2011. [Link]

  • N. Miyaura, A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chem. Rev., vol. 95, no. 7, pp. 2457–2483, 1995. [Link]

  • S. K. Gudmundsson, J. R. Robinson, "Modern Suzuki-Miyaura Reactions," in Modern Carbonyl Olefination, T. Takeda, Ed. Wiley-VCH, 2004, pp. 251–297. [Link]

  • A. F. Littke, G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angew. Chem. Int. Ed., vol. 41, no. 22, pp. 4176–4211, 2002. [Link]

  • V. V. Grushin, "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides with Nucleophiles: A Practical Approach," Acc. Chem. Res., vol. 40, no. 1, pp. 160–170, 2007. [Link]

  • J. F. Hartwig, "Organotransition Metal Chemistry: From Bonding to Catalysis," University Science Books, 2010. [Link]

  • A. A. C. Braga, N. H. Morgon, G. Ujaque, F. Maseras, "Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction," J. Am. Chem. Soc., vol. 127, no. 25, pp. 9298–9307, 2005. [Link]

  • S. D. Thomas, S. E. Denmark, "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations," J. Am. Chem. Soc., vol. 138, no. 1, pp. 183–198, 2016. [Link]

  • V. S. C. de Andrade, M. C. S. de Mattos, "Recent advances in the synthesis of isothiazoles," J. Braz. Chem. Soc., vol. 28, no. 5, pp. 794–820, 2017. [Link]

  • D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed. Wiley-VCH, 2011. [Link]

  • R. B. Martin, "The pKa of Boric Acid," J. Chem. Educ., vol. 76, no. 4, p. 493, 1999. [Link]

  • W. A. Marinaro, V. J. Stella, "Physical and Chemical Properties of Boronic Acids: Formulation Implications," AAPS PharmSciTech, vol. 6, no. 3, pp. E455–E463, 2005. [Link]

  • M. K. Tse, J. P. A. Mak, "Recent Advances in the Suzuki-Miyaura Reaction," in Modern Organic Synthesis in the Laboratory: A Collection of Standard and Novel Procedures, J. M. J. Williams, Ed. CRC Press, 2011, pp. 123–152. [Link]

  • J. Magano, J. R. Dunetz, "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals," Chem. Rev., vol. 111, no. 3, pp. 2177–2250, 2011. [Link]

  • S. L. Buchwald, C. Bolm, Eds., Transition Metals for Organic Synthesis, 2nd ed. Wiley-VCH, 2004. [Link]

  • J. A. Joule, K. Mills, Heterocyclic Chemistry, 5th ed. Wiley, 2010. [Link]

Sources

Application

Application Note: Advanced RP-HPLC Methodologies for Monitoring Reactions Involving Isothiazol-5-ylboronic Acid

Executive Summary The integration of heteroaryl boronic acids, specifically Isothiazol-5-ylboronic acid , into Suzuki-Miyaura cross-coupling workflows presents unique analytical challenges. Due to the electron-deficient...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of heteroaryl boronic acids, specifically Isothiazol-5-ylboronic acid , into Suzuki-Miyaura cross-coupling workflows presents unique analytical challenges. Due to the electron-deficient nature of the isothiazole ring and the inherent reactivity of the boronic acid moiety, this substrate is highly susceptible to rapid protodeboronation, oxidative homocoupling, and severe chromatographic peak tailing[1][2].

This application note provides a self-validating, step-by-step Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed specifically for monitoring the reaction kinetics and degradation pathways of Isothiazol-5-ylboronic acid. By addressing the causality behind column selection, mobile phase pH, and sample quenching, this guide ensures robust, reproducible quantitative analysis for drug development professionals.

Mechanistic Context & Analytical Challenges

The Reactivity Profile of Isothiazol-5-ylboronic Acid

In a standard Suzuki-Miyaura cross-coupling reaction, Isothiazol-5-ylboronic acid undergoes transmetalation with a palladium-halide complex. However, 5-membered heteroaryl boronic acids are notoriously unstable under basic aqueous conditions[1]. The adjacent heteroatoms (nitrogen and sulfur) inductively withdraw electron density, weakening the carbon-boron (C-B) bond and accelerating hydrolytic cleavage (protodeboronation) to yield the volatile byproduct, isothiazole[2].

SuzukiPathway SM Isothiazol-5-ylboronic acid (Substrate) Cat Pd Catalyst + Base SM->Cat Transmetalation Deg1 Isothiazole (Protodeboronation) SM->Deg1 H2O / Base / Heat Deg2 Homocoupled Dimer SM->Deg2 O2 / Pd AH Aryl Halide AH->Cat Oxidative Addition Prod Cross-Coupled Product Cat->Prod Reductive Elimination

Fig 1. Suzuki-Miyaura coupling of Isothiazol-5-ylboronic acid and its degradation pathways.

Chromatographic Challenges: The "Empty p-Orbital" Effect

The primary obstacle in RP-HPLC analysis of free boronic acids is their interaction with the stationary phase. The boron atom possesses an empty p-orbital, acting as a strong Lewis acid. This orbital interacts aggressively with the lone electron pairs on unendcapped silanol groups or trace metal impurities within the silica column hardware[3].

Causality of Peak Tailing: If analyzed using neutral mobile phases on standard C18 columns, Isothiazol-5-ylboronic acid will exhibit severe peak broadening, tailing, or even irreversible adsorption[4][5]. To mitigate this, the protocol must utilize low-pH modifiers to protonate residual silanols and employ columns with advanced endcapping or hybrid organic-inorganic particles (e.g., Waters XSelect Premier or XTerra MS C18)[6][7].

Experimental Protocol: Reaction Monitoring Workflow

To establish a self-validating system, the analytical method must arrest the reaction immediately upon sampling while preventing on-column degradation.

Sample Preparation (Quenching)

Boronic acids can esterify if exposed to protic solvents like methanol, and they can precipitate if diluted in 100% aqueous media[3][7].

  • Aliquoting: Extract exactly 10 µL of the active Suzuki-Miyaura reaction mixture.

  • Quenching: Immediately dilute the aliquot into 990 µL of a pre-chilled (4 °C) 1:1 Acetonitrile:Water mixture. The temperature drop and dilution halt the palladium-catalyzed cycle.

  • Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter to remove precipitated palladium black and inorganic salts (e.g., K₂CO₃). Do not use Nylon filters, as they can bind polar boronic acids.

HPLCWorkflow S1 Aliquoting (Reaction Mix) S2 Quench & Dilute (1:1 MeCN:H2O) S1->S2 S3 Filtration (0.22 µm PTFE) S2->S3 S4 RP-HPLC (Low Silanol C18) S3->S4 S5 UV/PDA Detection S4->S5

Fig 2. Standardized sample preparation and RP-HPLC workflow for monitoring boronic acids.

RP-HPLC Instrument Parameters
  • Column: Waters XBridge Premier BEH C18 (4.6 x 100 mm, 3.5 µm) or equivalent low-silanol/metal-free column.

  • Column Temperature: 30 °C (Elevated temperatures >40 °C risk on-column degradation)[7].

  • Injection Volume: 5 µL.

  • Detection: PDA/UV at 254 nm (optimal for the isothiazole chromophore) and 220 nm.

Mobile Phase Strategy

The selection of the acidic modifier is the most critical variable. As summarized below, 0.1% Formic Acid provides the optimal balance between silanol suppression and analyte stability[7][8].

Table 1: Comparison of Mobile Phase Additives for Boronic Acid Analysis

Additive StrategyPeak Shape (Tailing Factor)LC-MS CompatibilityRisk of On-Column Hydrolysis
None (Neutral pH) Severe Tailing ( Tf​>2.5 )YesLow
0.1% Formic Acid (pH ~2.7) Sharp ( Tf​<1.2 )ExcellentLow to Moderate
0.1% TFA (pH ~2.0) Sharp ( Tf​<1.1 )Poor (Ion Suppression)High (Cleaves pinacol esters)
Phosphate Buffer (pH 7.0) Broad / Split PeaksNoLow
Gradient Elution Profile

A universal gradient is employed to separate the highly polar Isothiazol-5-ylboronic acid (elutes early) from the lipophilic aryl halide and the cross-coupled product (elute late).

Table 2: Optimized Gradient Method

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0.01.0955
2.01.0955
10.01.01090
12.01.01090
12.11.0955
15.01.0955

System Validation & Troubleshooting

To ensure the trustworthiness of the generated data, the system must pass the following suitability criteria prior to analyzing active reaction mixtures:

  • Tailing Factor ( Tf​ ): The Isothiazol-5-ylboronic acid peak must have a Tf​≤1.5 . If Tf​>1.5 , column silanol activity is too high; flush the column with a higher concentration of formic acid or switch to a MaxPeak/Premier technology column.

  • Mass Balance Check: If the sum of the integrated areas (Boronic Acid + Product + Protodeboronated Isothiazole + Homocoupled Dimer) drops significantly over time, the boronic acid may be undergoing oxidation to the corresponding phenol, which requires detection at a different UV wavelength, or it is precipitating out of the biphasic reaction mixture[9].

  • Ghost Peaks: If monitoring a reaction utilizing a pinacol ester derivative of Isothiazol-5-ylboronic acid, be aware that the acidic mobile phase will cause partial on-column hydrolysis[7][10]. This manifests as a broad shoulder or a secondary peak eluting just before the ester. If this occurs, switch to a neutral mobile phase and rely strictly on hybrid-particle columns to prevent tailing.

References

  • Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System." Waters Application Notes. URL:[Link]

  • American Pharmaceutical Review. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." American Pharmaceutical Review, Aug 2017. URL:[Link]

  • ResearchGate (Kumar et al.). "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC." Journal of Liquid Chromatography & Related Technologies, 2013. URL:[Link]

  • PubMed (Duval et al.). "Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin." Journal of Chromatography A, Oct 2015. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Managing Catalyst Deactivation by Sulfur Heterocycles

Welcome to the Catalyst Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals diagnose, understand, and overcome catalyst poisoning c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalyst Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals diagnose, understand, and overcome catalyst poisoning caused by sulfur-containing heterocycles (e.g., thiophenes, thiazoles).

Below, you will find our diagnostic logic, frequently asked questions explaining the fundamental causality of these issues, and field-proven troubleshooting protocols.

Diagnostic Workflow

CatalystDiagnostics Start Reaction Stalled (S-Heterocycle Present) CheckVisual Visual Inspection: Is Pd Black Present? Start->CheckVisual PdBlackYes Yes: Catalyst Aggregation (Ligand degradation/Base issue) CheckVisual->PdBlackYes Yes PdBlackNo No: Soluble/Intact Catalyst Suspect Chemical Poisoning CheckVisual->PdBlackNo No Analysis XPS / NMR Analysis: Check Metal Oxidation State PdBlackNo->Analysis StatePdII Stable Pd(II)-Thiolate (C-S Oxidative Addition) Analysis->StatePdII Pd(II) detected StatePd0 Blocked Pd(0) Sites (Strong S-Coordination) Analysis->StatePd0 Pd(0) detected Mitigation1 Use Bulky Ligands (e.g., XPhos, BrettPhos) StatePdII->Mitigation1 Mitigation2 Use Electrophilic S-Sources or S-Tolerant NPs (Ru-P) StatePd0->Mitigation2

Diagnostic workflow for identifying and mitigating sulfur-induced catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: Why do sulfur-containing heterocycles aggressively poison transition metal catalysts? A1: The causality lies in the electronic structure of sulfur. Sulfur atoms possess highly accessible lone electron pairs that act as strong Lewis bases. Transition metals like Palladium (Pd) and Platinum (Pt) are Lewis acidic. The sulfur strongly coordinates to the metal's d-orbitals, effectively blocking the active sites required for substrate binding and oxidative addition[1]. Furthermore, in lower oxidation states, the metal can undergo unintended oxidative addition directly into the C–S bond, forming highly stable, catalytically dead metal-thiolate complexes[2].

Q2: How can I differentiate between sulfur poisoning and standard catalyst aggregation (Palladium Black)? A2: Catalyst aggregation physically presents as a black precipitate (Pd black) and is typically caused by ligand degradation or improper base selection, which strips the stabilizing ligands from the Pd(0) center[3]. In contrast, sulfur poisoning often leaves the catalyst in a soluble but inactive state (e.g., a stable Pd(II)-thiolate or a strongly coordinated Pd(0)-sulfur complex). You can confirm chemical poisoning by analyzing the metal's oxidation state using X-ray Photoelectron Spectroscopy (XPS) or observing a lack of precipitation despite a completely stalled conversion[3].

Troubleshooting Guide 1: Cross-Coupling with Sulfur Heterocycles

The Issue: Suzuki-Miyaura or Buchwald-Hartwig couplings stall prematurely when utilizing thiazole or thiophene substrates. Root Cause: The sulfur atom strongly coordinates to the Pd catalyst, outcompeting the oxidative addition of the aryl halide or the transmetalation step[4]. Additionally, traditional thiol coupling generates nucleophilic thiolates that strongly bind and permanently deactivate the metal[5].

Mitigation Strategies & Causality:

  • Steric Shielding (Ligand Design): Utilize bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs). The massive steric bulk (high buried volume, %Vbur) creates a restrictive microenvironment around the Pd center. This permits the binding of the intended reacting functional groups but sterically repels multi-coordination by the sulfur heterocycle.

  • Electrophilic Sulfur Sources: If your goal is synthesizing C-S bonds, avoid nucleophilic thiols. Instead, use electrophilic sulfur reagents (like redox-active benzimidazolium sulfonamides) to bypass the formation of strongly coordinating thiolate intermediates entirely[5].

Table 1: Quantitative Comparison of Ligand Efficacy in S-Heterocycle Couplings

Ligand TypeExampleSteric Bulk (Cone Angle / %Vbur)Resistance to S-PoisoningTypical Yield (Thiophene Coupling)
TriarylphosphinePPh3Low (145°)Poor< 20%
Bidentate PhosphinedppfMediumModerate40–60%
Biaryl DialkylphosphineXPhosHigh (%Vbur > 30)Excellent> 85%
N-Heterocyclic CarbeneIPrVery High (%Vbur > 33)Excellent> 90%

Troubleshooting Guide 2: Heterogeneous Hydrogenation of S-Compounds

The Issue: Rapid deactivation of Pd/C or Pt/C catalysts during the reduction of sulfur-containing quinolines or thiophenes. Root Cause: In heterogeneous catalysis, sulfur chemisorbs ferociously to valuable metal surfaces. Even trace amounts (parts per billion) can achieve complete surface coverage, blocking the active sites required for H2 activation and substrate adsorption[6].

Mitigation Strategies & Causality: Standard noble metal catalysts will fail here. You must use sulfur-tolerant catalysts. Doping metal nanoparticles with specific heteroatoms (e.g., Phosphorus) alters the electronic density of the metal surface, significantly reducing its binding affinity for sulfur lone pairs. For example, Ru-P nanoparticles can selectively hydrogenate the heterocycle without undergoing hydrodesulfurization (HDS) or succumbing to poisoning[7].

Self-Validating Experimental Protocol: Chemoselective Hydrogenation using Ru-P Catalysts

Objective: Reduce the N-heterocycle of a sulfur-containing quinoline without cleaving the C-S bond or poisoning the catalyst.

Step-by-Step Methodology:

  • Catalyst Preparation: Utilize pre-synthesized Phosphorus-doped Ruthenium nanoparticles (Ru-P/SiO2). Causality: The phosphorus doping electronically modifies the Ru surface, lowering its affinity for sulfur lone pairs and preventing irreversible chemisorption[7].

  • Reaction Setup: In a high-pressure autoclave reactor, combine the sulfur-containing quinoline substrate (1.0 mmol), the Ru-P catalyst (5 mol% Ru), and anhydrous ethanol (5.0 mL) as a green solvent.

  • Purging & Pressurization: Seal the reactor and purge three times with H2 gas to remove oxygen. Pressurize the reactor to a mild 10 bar of H2. Causality: Maintaining mild pressure prevents the high-temperature hydrogenolysis (HDS) of the C-S bond[6].

  • Execution: Heat the reaction mixture to 70 °C and stir at 800 rpm for 12 hours. Causality: The 70 °C threshold provides enough thermal energy to overcome the activation barrier for N-heterocycle reduction while remaining too low to trigger C-S bond cleavage.

  • Workup: Cool the reactor to room temperature and carefully vent the H2 gas. Filter the mixture through a Celite pad to recover the heterogeneous catalyst (which can be washed with ethanol and recycled). Concentrate the filtrate in vacuo.

  • Validation: Analyze the crude product via 1H NMR and GC-MS. A self-validating run will show >95% conversion of the nitrogen-bearing ring to the tetrahydroquinoline derivative, with 100% retention of the sulfur functional group.

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Couplings for Isothiazol-5-ylboronic Acid

Welcome to the Technical Support Center. The Suzuki-Miyaura cross-coupling of electron-rich heteroaryl boronic acids, such as isothiazol-5-ylboronic acid, presents a unique mechanistic challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The Suzuki-Miyaura cross-coupling of electron-rich heteroaryl boronic acids, such as isothiazol-5-ylboronic acid, presents a unique mechanistic challenge. The proximity of the heteroatoms stabilizes the carbanion intermediate formed upon C-B bond cleavage, making the substrate highly susceptible to rapid protodeboronation (PDB)[1]. To achieve high yields, chemists must manipulate the reaction kinetics: the rate of transmetalation must outcompete the rate of hydrolysis[2].

This guide provides field-proven troubleshooting strategies, focusing on base and ligand optimization to shift the kinetic balance in favor of the desired cross-coupling.

Troubleshooting Guide & FAQs

Q1: Why is my isothiazol-5-ylboronic acid degrading into the corresponding arene before the cross-coupling completes? Causality: Isothiazol-5-ylboronic acid is an electron-rich heteroaryl boronic acid. Under standard basic and aqueous Suzuki conditions, the boronic acid undergoes rapid hydrolysis (protodeboronation)[1]. High temperatures and the presence of water or acidic protons significantly accelerate this degradation pathway[3]. Solution: You must shift the kinetic balance. Eliminate the conditions that favor PDB by using strictly anhydrous solvents and reagents[3]. If PDB persists, consider converting the boronic acid to a MIDA boronate for a "slow-release" strategy, which keeps the active boronic acid concentration low and minimizes bulk degradation[2].

Q2: How do I optimize the base to prevent protodeboronation while maintaining sufficient reactivity for transmetalation? Causality: Traditional aqueous bases (like NaOH or K2​CO3​ in water) activate the boronic acid by forming a reactive boronate complex, but for isothiazoles, this hydroxide coordination directly facilitates PDB[2]. Solution: Replace hydroxide or aqueous carbonate bases with anhydrous fluoride sources (e.g., KF or CsF) or mild anhydrous phosphates (e.g., K3​PO4​ )[4]. Fluoride ions strongly coordinate to the boron atom, forming a reactive trifluoroborate-like species in situ. This enhances the nucleophilicity of the boron atom for transmetalation without providing the proton source required for PDB[4].

Q3: Which ligands are best suited for coupling electron-rich isothiazol-5-ylboronic acids, and why? Causality: Because PDB is a fast background reaction, the catalytic cycle must turn over extremely quickly. With highly activating electron-rich ligands, the rate-limiting step shifts from oxidative addition to transmetalation[2]. Solution: Employ highly electron-rich, sterically bulky dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos[5]. The steric bulk of XPhos promotes rapid reductive elimination, while its electron-rich dicyclohexylphosphine moiety stabilizes the Pd(II) intermediate, accelerating the transmetalation of the sluggish isothiazol-5-yl group[2]. Using a pre-catalyst system (e.g., XPhos Pd G3) ensures the rapid generation of the active Pd(0) species, minimizing the time the boronic acid spends unreacted in the mixture[2].

Q4: What are the recommended solvent and temperature conditions? Causality: High temperatures and protic solvents exacerbate PDB by providing the thermal energy and proton sources needed for C-B bond cleavage. Solution: Use anhydrous, non-protic solvents like 1,4-Dioxane or Toluene[1]. Keep temperatures as low as kinetically viable (e.g., 60-80 °C) and rely on a highly active catalyst to ensure the reaction reaches completion within 2-4 hours.

Quantitative Data Presentation

The following tables summarize the causality between reagent selection, protodeboronation rates, and overall product yield for isothiazol-5-ylboronic acid couplings.

Table 1: Base & Solvent Optimization (Standardized with XPhos Pd G3)
Base (Equiv)Solvent SystemConditionProtodeboronation (%)Cross-Coupled Yield (%)
NaOH (3.0)Dioxane / H2​O (4:1)Aqueous, 80 °C> 85%< 10%
K2​CO3​ (3.0)Dioxane / H2​O (4:1)Aqueous, 80 °C60%35%
K3​PO4​ (3.0)Anhydrous DioxaneAnhydrous, 80 °C15%82%
KF (3.5)Anhydrous TolueneAnhydrous, 110 °C< 5%91%
Table 2: Ligand Optimization (Standardized with Anhydrous KF in Toluene)
Ligand / Catalyst SystemRate-Limiting StepTransmetalation RateCross-Coupled Yield (%)
Pd(PPh3​)4​ Oxidative AdditionVery Slow12%
Pd(dppf)Cl2​ TransmetalationModerate45%
SPhos Pd G2TransmetalationFast78%
XPhos Pd G3TransmetalationVery Fast91%

Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

This self-validating protocol is designed to suppress PDB while maximizing the transmetalation rate of isothiazol-5-ylboronic acid[3].

Materials Required:

  • Isothiazol-5-ylboronic acid (1.5 equiv)

  • Aryl halide/pseudohalide (1.0 equiv)

  • XPhos Pd G3 precatalyst (2-5 mol%)

  • Anhydrous K3​PO4​ or KF (3.0 equiv, finely milled and oven-dried)

  • Anhydrous 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), isothiazol-5-ylboronic acid (1.5 equiv), anhydrous K3​PO4​ (3.0 equiv), and XPhos Pd G3 (5 mol%).

  • Degassing: Seal the tube with a septum. Evacuate the tube under high vacuum and backfill with dry Argon. Repeat this cycle three times to ensure a strictly anaerobic environment.

  • Solvent Addition: Inject anhydrous, degassed 1,4-Dioxane (to achieve a 0.2 M concentration) via a gastight syringe.

  • Reaction: Place the Schlenk tube in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) to ensure proper mixing of the heterogeneous base.

  • Self-Validation Checkpoint: At t=30 minutes, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of LC-MS grade acetonitrile, and analyze via LC-MS.

    • Optimal State: High ratio of cross-coupled product to unreacted halide. Proceed to step 6.

    • Failure State: High ratio of isothiazole (deboronated arene) to product. This indicates moisture ingress or insufficient catalyst activation. The reaction must be quenched and restarted with strictly dried reagents.

  • Workup: Upon complete consumption of the aryl halide (typically 2-4 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography on silica gel.

Mechanistic & Workflow Visualizations

G A Isothiazol-5-ylboronic Acid B Protodeboronation (Side Reaction) A->B H2O / Strong Base (Fast) D Transmetalation (Accelerated by XPhos/Base) A->D Anhydrous Base (KF or K3PO4) C Pd(II) Oxidative Addition Complex C->D Halide Exchange E Reductive Elimination D->E Fast with Bulky Ligands F Cross-Coupled Product E->F Product Release

Caption: Mechanistic divergence in Suzuki coupling: Transmetalation vs. Protodeboronation.

Workflow Step1 Step 1: Preparation Dry reagents & glassware Use anhydrous Dioxane Step2 Step 2: Reagent Loading Add Ar-X, Boronic Acid, XPhos Pd G3, and K3PO4 Step1->Step2 Step3 Step 3: Degassing 3x Evacuate/Backfill with Argon Critical to prevent homocoupling Step2->Step3 Step4 Step 4: Reaction Heat to 80°C for 2-4 hours Monitor via LC-MS Step3->Step4 Step5 Step 5: Workup Filter through Celite Extract with EtOAc & Purify Step4->Step5

Caption: Step-by-step workflow for anhydrous Suzuki coupling of isothiazol-5-ylboronic acid.

References

  • RSC Publishing. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Available at:[Link]

  • MIT Open Access Articles. A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions. Available at: [Link]

  • RSC Publishing. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Isothiazol-5-ylboronic Acid Conversions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in heterocyclic cross-coupling: the incomplete conversion of Isothiaz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in heterocyclic cross-coupling: the incomplete conversion of Isothiazol-5-ylboronic acid.

Five-membered heteroaryl boronic acids are highly valuable building blocks in drug development, but their reactivity is frequently compromised by their intrinsic instability under standard Suzuki-Miyaura conditions[1](). This guide provides a causality-driven framework to diagnose, troubleshoot, and optimize your coupling reactions.

Diagnostic Workflow

Before altering your reaction parameters, you must identify the root cause of the incomplete conversion. The following diagnostic logic tree will help you determine whether your issue is driven by catalyst failure or substrate degradation.

DiagnosticWorkflow Start Issue: Incomplete Conversion of Isothiazol-5-ylboronic Acid CheckByproduct LC-MS Check: Is unsubstituted isothiazole present? Start->CheckByproduct ProtoYes Yes: Protodeboronation is outcompeting coupling CheckByproduct->ProtoYes High isothiazole mass ProtoNo No: Catalyst poisoning, poor solubility, or inactive Pd CheckByproduct->ProtoNo Unreacted SM only Sol1 Action: Switch to anhydrous conditions (e.g., Dioxane, KF) ProtoYes->Sol1 Sol2 Action: Use fast-transmetalating catalyst (XPhos Pd G2) ProtoYes->Sol2 Sol3 Action: Slow addition of boronic acid via syringe pump ProtoYes->Sol3 Sol4 Action: Screen alternative ligands or increase temperature ProtoNo->Sol4

Diagnostic workflow for identifying and resolving incomplete conversion.

In-Depth Troubleshooting FAQs

Q1: Why is my conversion stalling at 20-30%, and why does LC-MS show a massive peak for unsubstituted isothiazole?

Causality: You are observing protodeboronation , the most significant side reaction for 5-membered heteroaryl boronic acids[1](). The isothiazole ring is highly polarized. In the presence of an aqueous base, a hydroxide or carbonate ion attacks the empty p-orbital of the boron atom, forming a tetracoordinated boronate intermediate. If the subsequent transmetalation step to the palladium catalyst is too slow, this intermediate undergoes protonolysis, cleaving the C-B bond to yield unsubstituted isothiazole and inactive boric acid[2]().

Q2: I tried lowering the temperature to room temperature to prevent degradation, but the protodeboronation got worse. Why?

Causality: This is a classic kinetic trap. While protodeboronation is generally accelerated by heat, transmetalation requires a higher activation energy. At room temperature, the transmetalation step becomes sluggish, meaning the boronic acid simply sits in the basic aqueous phase for an extended period, allowing the competing hydrolysis pathway to dominate[3](). To fix this, you must outcompete the degradation by accelerating transmetalation, either by raising the temperature or changing the catalyst.

Q3: How do I select a catalyst system that outcompetes protodeboronation?

Causality: You need a catalyst that rapidly undergoes oxidative addition and facilitates lightning-fast transmetalation. Standard Pd(PPh3)4 is often too slow and forms bulky, less reactive intermediates. Instead, utilize Buchwald precatalysts like XPhos-Pd-G2 or XPhos-Pd-G3 . Under basic conditions, these release a highly reactive, mono-ligated Pd(0) species that drastically accelerates the catalytic cycle, allowing the coupling to finish before the boronic acid has a chance to decompose[4](). Alternatively, Pd(dppf)Cl2 is a robust choice that forces a cis-geometry conducive to transmetalation[3]().

Q4: Should I convert the boronic acid to a pinacol ester (Bpin) or MIDA boronate?

Causality: Yes, if optimization of the base/catalyst fails. Boronic esters like ArB(pin) or ArB(MIDA) are significantly more stable against base-catalyzed hydrolysis and can even be purified on silica gel[5](). They act as a "slow-release" mechanism for the active boronic species in situ, ensuring that the bulk concentration of the vulnerable boronic acid remains low, thereby minimizing protodeboronation.

Mechanistic Pathway: Coupling vs. Degradation

Understanding the kinetic competition between the desired catalytic cycle and the dead-end degradation pathway is critical to mastering this chemistry.

CatalyticCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(II) Aryl Halide Complex Pd0->OxAdd Aryl-X TransMet Transmetalation (Rate-Determining Step) OxAdd->TransMet Base RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Biaryl Product BoronicAcid Isothiazol-5-ylboronic Acid BoronicAcid->TransMet Fast (Desired) Degradation Protodeboronation (Dead-End Isothiazole) BoronicAcid->Degradation Slow/Aqueous Base (Undesired)

Competing pathways: Suzuki catalytic cycle vs. protodeboronation of the boronic acid.

Quantitative Data Comparison

The table below summarizes the causality of reaction conditions on the fate of Isothiazol-5-ylboronic acid, demonstrating how optimizing the catalyst and minimizing water drastically shifts the kinetic balance toward the desired product[4](.

Condition ProfileCatalystBase & Solvent SystemTempTarget Yield (%)Protodeboronation (%)
Standard (Aqueous) Pd(PPh3)4 (5 mol%)Na₂CO₃ (aq) / THF80 °C~20%>70%
Standard (RT) Pd(PPh3)4 (5 mol%)K₂CO₃ (aq) / Dioxane25 °C<10%>85%
Optimized Biphasic Pd(dppf)Cl2 (5 mol%)K₂CO₃ / Dioxane:H₂O (10:1)75 °C85%<5%
Highly Active / Anhydrous XPhos-Pd-G2 (2 mol%)KF (anhydrous) / Dioxane80 °C92%<2%

Validated Experimental Protocols

To ensure a self-validating system, the protocols below incorporate specific in-process checks to verify that the chemistry is proceeding along the desired pathway.

Protocol A: High-Efficiency Anhydrous Coupling (Recommended)

This protocol utilizes an anhydrous fluoride base and a highly active precatalyst to completely circumvent aqueous hydrolysis[6]().

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), Isothiazol-5-ylboronic acid (1.5 equiv), anhydrous Potassium Fluoride (KF, 3.0 equiv), and XPhos-Pd-G2 (0.02 equiv, 2 mol%).

  • Inert Atmosphere: Evacuate the tube and backfill with dry Argon. Repeat this cycle three times. Causality: Oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (to reach 0.2 M concentration) via a syringe.

  • Reaction: Seal the tube and heat the mixture to 80 °C in a pre-heated oil bath.

  • Self-Validation Check (1 Hour): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Pass: Strong product mass, minimal unreacted aryl halide.

    • Fail: High mass peak corresponding to unsubstituted isothiazole (protodeboronation). If this occurs, verify the anhydrous nature of your KF and Dioxane.

  • Workup: Once complete (typically 2-4 hours), cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts, and concentrate for column chromatography.

Protocol B: Syringe-Pump "Slow Addition" Method

If you are restricted to standard catalysts (e.g., Pd(PPh3)4) or aqueous bases, you must control the concentration of the boronic acid to prevent bulk degradation[3]().

  • Initial Setup: Combine the aryl halide (1.0 equiv), catalyst (5 mol%), and base (e.g., K₂CO₃, 2.5 equiv) in the reaction solvent (e.g., Dioxane/H₂O 10:1) at the target temperature (75-80 °C).

  • Boronic Acid Solution: Dissolve Isothiazol-5-ylboronic acid (1.5 - 2.0 equiv) in a minimum volume of the organic solvent (e.g., Dioxane).

  • Slow Addition: Load the boronic acid solution into a gas-tight syringe and mount it on a syringe pump. Add the solution dropwise into the heated reaction mixture over a period of 2 to 3 hours.

    • Causality: By keeping the instantaneous concentration of the boronic acid extremely low, the available molecules immediately undergo transmetalation with the activated Pd(II) complex rather than sitting idle and hydrolyzing.

  • Completion: Stir for an additional 1 hour after the addition is complete, then proceed with standard workup.

References

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions - RxWeb / J. Am. Chem. Soc. Available at:[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - ResearchGate / J. Am. Chem. Soc. Available at:[Link]

  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? - Reddit (r/chemistry). Available at:[Link]

Sources

Optimization

Technical Support Center: Palladium Catalyst Removal in Isothiazole-Containing Products

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isothiazoles present a unique challenge in palladium-catalyzed cross-coupling reactions (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isothiazoles present a unique challenge in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The sulfur and nitrogen heteroatoms within the isothiazole ring act as strong bidentate or monodentate ligands, effectively chelating palladium species. This intrinsic product-metal affinity creates a thermodynamic sink that outcompetes simple extraction methods, leading to Active Pharmaceutical Ingredients (APIs) that fail to meet stringent regulatory elemental impurity guidelines.

This guide provides field-proven troubleshooting strategies and self-validating protocols to help you achieve high-purity isothiazole products without compromising your synthetic yields.

Logical Workflow for Palladium Clearance

G Start 1. Crude Isothiazole Mixture (High Pd Content) Workup 2. Aqueous Workup & Phase Separation Start->Workup Scavenger 3. Add Silica-Based Scavenger (e.g., DMT or Thiol) Workup->Scavenger Incubation 4. Incubate (4-16h, 25-60°C) Optimize via DoE Scavenger->Incubation Filtration 5. Filter through Celite Wash with Solvent Incubation->Filtration Analysis 6. ICP-MS Analysis (<10 ppm Pd limit) Filtration->Analysis

Logical workflow for palladium scavenging in isothiazole synthesis.

Troubleshooting Guides

Q: Why does my isothiazole product retain >500 ppm Pd even after multiple aqueous washes and Celite filtration? A: Aqueous workups and standard filtration only remove insoluble bulk palladium (colloidal Pd) and inorganic salts. Because the nitrogen and sulfur atoms on the isothiazole ring form a stable, soluble coordination complex with residual palladium, the metal partitions into the organic phase alongside your product. To break this thermodynamic hold, you must introduce a scavenger with a significantly higher binding affinity for Pd than the isothiazole ligand, such as1[1].

Q: I treated my reaction with activated carbon, but my product yield dropped by 40%. How can I prevent this? A: Activated carbon relies on non-specific physisorption. While it is a cost-effective method for large-scale API manufacturing, it often traps the target heterocyclic product via π−π stacking and hydrophobic interactions, leading to severe yield loss[2]. Solution: Transition from physisorption to chemisorption. By utilizing 2[2], you covalently bind Pd through strong metal-ligand interactions while allowing the organic product to remain freely in solution.

Q: How do I select the right scavenger for Pd(II) vs. Pd(0) in my specific reaction? A: The oxidation state dictates the hard/soft acid-base interaction. Thiol-based scavengers are exceptionally effective for Pd(II) species due to strong soft-soft interactions. However, if your reaction leaves predominantly Pd(0) (e.g., unoxidized catalyst resting states), a thiourea or DMT-functionalized silica may provide better clearance due to broader spatial coordination. We highly recommend utilizing a3[3] to screen scavenger types, equivalents, and temperatures simultaneously to find the optimal thermodynamic balance.

Experimental Protocol: Self-Validating Chemisorption Workflow

This protocol is designed as a self-validating system: it incorporates baseline sampling, controlled chemisorption, and quantitative verification to ensure regulatory compliance without guesswork.

Step 1: Baseline Quantification Concentrate the crude organic phase post-reaction. Remove a 10 mg aliquot, digest it in concentrated HNO3​ , and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to establish the baseline Pd concentration. Causality: Knowing the exact parts-per-million (ppm) prevents under-dosing (leading to failed specs) or over-dosing (wasting expensive scavenger).

Step 2: Scavenger Selection and Loading Dissolve the crude isothiazole product in a suitable solvent (e.g., THF, Toluene, or DCM) at a concentration of 10–20 volumes. Add 4 to 8 molar equivalents of SiliaMetS® DMT or Thiol relative to the initial palladium catalyst loading.

Step 3: Incubation and Chemisorption Agitate the suspension vigorously at 25°C to 60°C for 4 to 16 hours. Causality: Elevated temperatures increase the kinetic rate of Pd dissociation from the isothiazole ring, allowing the scavenger to capture the metal. However, DoE studies indicate that exceeding 60°C may lead to product degradation or reverse-leaching without significantly improving Pd clearance[3].

Step 4: Physical Separation and Washing Filter the heterogeneous mixture through a pre-packed Celite® pad. The silica-bound palladium remains trapped on the filter. Wash the filter cake with 2–3 volumes of the reaction solvent to ensure complete recovery of the isothiazole product.

Step 5: Verification Concentrate the filtrate and submit a final sample for ICP-MS. If the result is <10 ppm, the batch is validated for downstream processing.

Quantitative Data: Scavenger Efficacy Comparison

The following table summarizes the expected performance of various purification methods when applied to strongly chelating heterocycles like isothiazoles.

Purification MethodPrimary MechanismTypical Pd Clearance (ppm)Product Recovery (%)Best Application
Aqueous Wash Phase Partitioning5000 1500>95%Bulk inorganic salt removal
Activated Carbon Physisorption1500 5060–70%Low-cost, early-stage scale-up
Polystyrene-TMT Chemisorption1500 2585–90%Aqueous/Organic solvent mixtures
Silica-Thiol Chemisorption1500 <5>95%Targeted Pd(II) clearance
Silica-DMT Chemisorption1500 <1>95%Broad spectrum Pd(0)/Pd(II) removal
Frequently Asked Questions (FAQs)

Q: What is the exact regulatory limit for Palladium in APIs? A: According to the 4[4], the Permitted Daily Exposure (PDE) for Palladium (a Class 2B metal) is 10 μ g/day for oral administration, 1 μ g/day for parenteral, and 1 μ g/day for inhalation. For a drug dosed at 1 g/day , this translates to a strict limit of 10 ppm for oral APIs.

Q: Can I use crystallization instead of scavengers to remove palladium? A: While crystallization can reject free Pd into the mother liquor, isothiazoles frequently co-crystallize with their bound Pd complexes. This means multiple recrystallizations are often required to reach <10 ppm, resulting in compounding yield losses. Implementing a silica-based scavenging step prior to the final crystallization is the most robust and economically viable strategy.

References
  • Benchchem. "How to remove palladium catalyst from [2,3'-Bipyridin]-2'-amine product." Benchchem Technical Support.
  • Crimson Publishers. "Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs)." Crimson Publishers.
  • Recho, J., et al. "Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents.
  • ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.

Sources

Troubleshooting

Addressing poor solubility of Isothiazol-5-ylboronic acid adducts

Welcome to the technical support center for Isothiazol-5-ylboronic acid and its adducts. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Isothiazol-5-ylboronic acid and its adducts. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of these versatile building blocks. Poor solubility can hinder reaction kinetics, complicate purification, and ultimately impact yield and reproducibility. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why am I observing such poor solubility with my isothiazol-5-ylboronic acid adducts?

A1: The solubility challenge is multifactorial, stemming from the intrinsic properties of both the isothiazole ring and the boronic acid functional group.

  • Isothiazole Ring: Isothiazole is a planar, heteroaromatic compound.[1][2] While it is miscible with many organic solvents, its parent form is only sparingly soluble in water.[1][3] The presence of the sulfur and nitrogen heteroatoms creates a specific polarity that may not be well-matched with a broad range of common laboratory solvents.

  • Boronic Acid Group: Boronic acids are known to have limited solubility in many organic solvents.[4] They possess a vacant p-orbital, making them Lewis acidic, and have a high propensity for intermolecular hydrogen bonding through their hydroxyl groups. This can lead to the formation of dimeric or trimeric structures, such as boroxines (anhydrides of boronic acids), which are often less soluble than the monomeric acid.[5][6]

  • The Adduct: When combined, the overall solid-state packing and intermolecular forces of the isothiazol-5-ylboronic acid molecule can result in a stable crystal lattice that is difficult to disrupt with solvents, leading to poor solubility.

Q2: What are the initial, simple steps I can take to improve the solubility of my compound for a reaction?

A2: Before resorting to more complex derivatization strategies, simple adjustments to your reaction conditions can often provide a significant improvement.

  • Solvent Screening: Do not rely on a single solvent system. The principle of "like dissolves like" is a good starting point. Given the polar nature of the isothiazole ring and the hydrogen-bonding capability of the boronic acid, a screen of polar aprotic and polar protic solvents is recommended. A mixture of solvents, such as dioxane/water or THF/water, is often crucial for reactions like Suzuki-Miyaura couplings, as it helps to dissolve both the organic-soluble aryl halide and the more polar boronic acid.[7]

  • Temperature: Increasing the temperature of the reaction mixture will increase the solubility of most solids.[8][9] For many cross-coupling reactions, heating to temperatures between 80-100 °C is common and can be sufficient to get problematic substrates into solution.[10]

  • Concentration: While it may seem counterintuitive, starting with a more dilute reaction mixture can sometimes prevent the starting material from crashing out of solution.

Q3: I'm performing a Suzuki-Miyaura coupling and my isothiazol-5-ylboronic acid won't dissolve. What solvent systems are most effective?

A3: The choice of solvent is critical for the success of Suzuki-Miyaura cross-couplings.[7] For poorly soluble heteroaromatic boronic acids, a mixed aqueous system is often the key.

  • Recommended Systems: Mixtures of an ethereal solvent with water are highly effective. Common examples include:

    • 1,4-Dioxane / Water

    • Tetrahydrofuran (THF) / Water

    • Dimethoxyethane (DME) / Water

  • Rationale: The organic solvent (e.g., dioxane) helps to dissolve the aryl/heteroaryl halide and the palladium catalyst complex, while water helps to dissolve the inorganic base and the boronic acid. The composition of the solvent mixture is of utmost importance; you may need to fine-tune the ratio to achieve a homogeneous solution at your desired reaction temperature.[7]

Q4: Can I convert the boronic acid to a more soluble derivative without compromising its reactivity?

A4: Absolutely. This is a highly effective and widely used strategy. Converting the boronic acid to a boronate ester can dramatically improve its solubility and stability, while often preventing the formation of less soluble boroxine trimers.[5][6]

  • Pinacol Esters: These are the most popular derivatives. They are generally more soluble in organic solvents and more stable towards protodeboronation (loss of the boron group).[6]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions. They are known for their enhanced stability and can be used in sequential cross-coupling reactions.[6][11]

  • Neopentyl Glycol Esters: These are another option known for good reactivity under anhydrous conditions.[6]

Q5: Are there any additives that can act as solubility enhancers?

A5: Yes. For aqueous or semi-aqueous systems, the addition of polyols can significantly increase the solubility of boronic acids.

  • Mechanism: Polyols like mannitol, sorbitol, or glycerol can form stable borate ester complexes in solution.[8] This complexation disrupts the formation of insoluble boroxine trimers and increases the overall concentration of the boron-containing species in the aqueous phase.[5] This strategy was notably used in the formulation of the drug Velcade® (bortezomib) to increase its solubility.[5]

Troubleshooting Guides & Protocols

Troubleshooting Poor Solubility in a Suzuki-Miyaura Cross-Coupling Reaction

This guide provides a systematic approach to address solubility issues with isothiazol-5-ylboronic acid in a typical cross-coupling reaction.

Observation Potential Cause Recommended Action(s)
Solid material remains undissolved at room temperature. Inadequate solvent system.1. Switch to a mixed solvent system (e.g., Dioxane:Water 4:1).2. Gently heat the mixture (e.g., to 50-60 °C) with stirring to see if the solid dissolves.
Reaction is sluggish or stalls, with starting material visible. Insufficient solubility at reaction temperature.1. Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments. Monitor for potential decomposition.[10]2. Adjust Solvent Ratio: Fine-tune the organic/water ratio. Sometimes a higher proportion of water can aid boronic acid solubility.[7]3. Change Base: The choice of base can influence solubility. If using K₂CO₃, consider switching to a more soluble base like K₃PO₄ or an organic base like triethylamine if compatible with your system.[11]
Yields are inconsistent between batches. Precipitation and re-dissolution of starting material.1. Ensure Homogeneity: Confirm that the reaction mixture is a homogeneous solution at the target temperature before monitoring for progress.2. Convert to Ester: For maximum consistency, convert the isothiazol-5-ylboronic acid to its corresponding pinacol or MIDA boronate ester prior to the coupling step. This provides superior solubility and stability.[6]
Aqueous workup is complicated by insoluble byproducts. Formation of boroxine or other insoluble boron species.1. Add a Polyol: During workup, adding a small amount of mannitol to the aqueous phase can help solubilize boron-containing byproducts.[5]2. pH Adjustment: Carefully adjusting the pH of the aqueous layer can sometimes improve the solubility of impurities.
General Protocol: Suzuki Coupling with Isothiazol-5-ylboronic Acid

This is a general starting point and must be optimized for your specific substrates.

  • Reagent Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), isothiazol-5-ylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and ligand if necessary.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Physicochemical Properties

PropertyIsothiazole (Parent Compound)Isothiazol-5-ylboronic acid
Structure C₃H₃NSC₃H₄BNO₂S
Molecular Weight 85.12 g/mol [2]128.95 g/mol [12][13]
Appearance Colorless liquid[3]Solid[12]
Boiling Point 114 °C[2]N/A
Solubility Sparingly soluble in water; miscible with most organic solvents.[1][3]Generally poor solubility in non-polar organic solvents; requires polar or mixed solvent systems.

Workflow & Decision Diagrams

A logical workflow is crucial for efficiently troubleshooting solubility issues.

Troubleshooting_Solubility cluster_0 Initial Observation cluster_1 Level 1: Simple Adjustments cluster_2 Level 2: Additives & Reagents cluster_3 Level 3: Chemical Modification cluster_4 Outcome Start Poor Solubility of Isothiazol-5-ylboronic Acid Adduct Solvent Screen Solvents (e.g., Dioxane/H₂O, THF/H₂O) Start->Solvent Begin Here Temp Increase Temperature (e.g., 80-100 °C) Solvent->Temp Success Solubility Issue Resolved Solvent->Success If successful Conc Decrease Concentration Temp->Conc Temp->Success If successful Base Change Base (e.g., K₃PO₄, Cs₂CO₃) Conc->Base If still problematic Conc->Success If successful Additives Add Solubility Enhancer (e.g., Mannitol for aqueous systems) Base->Additives Base->Success If successful Derivatize Convert to Boronate Ester (Pinacol, MIDA) Additives->Derivatize For persistent issues Additives->Success If successful Derivatize->Success Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Reagents 1. Combine Aryl Halide, Isothiazol-5-ylboronic Acid, Base Inert 2. Establish Inert Atmosphere (Ar/N₂) Reagents->Inert Catalyst 3. Add Pd Catalyst & Ligand Inert->Catalyst Solvent 4. Add Degassed Solvent (Dioxane/H₂O) Critical Solubility Step Catalyst->Solvent Heat 5. Heat to Reaction Temp (e.g., 90°C) Ensure Homogeneity Solvent->Heat Monitor 6. Monitor by TLC / LC-MS Heat->Monitor Cool 7. Cool to RT Monitor->Cool Extract 8. Dilute & Extract Cool->Extract Purify 9. Purify Crude Product Extract->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

  • Di L, et al. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.
  • Lipshutz, B. H., et al. (n.d.). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. PMC.
  • (2022, January 24). Synthesis of Isothiazole. ChemicalBook.
  • (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Hansen, M. J., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899.
  • (n.d.). How to Enhance Boric Acid's Solubility with Surfactants. Patsnap Eureka.
  • (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace.
  • (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. Benchchem.
  • (n.d.). Literature Review of Boric Acid Solubility Data. UNT Digital Library.
  • (n.d.). Thiazole-5-boronic acid. Sigma-Aldrich.
  • (n.d.). Product Class 15: Isothiazoles. Science of Synthesis.
  • (n.d.). Isothiazole. Wikipedia.
  • (n.d.). ISOTHIAZOL-5-YLBORONIC ACID. Sinfoo Biotech.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to Purity Assessment of Isothiazol-5-ylboronic Acid

Introduction: The Critical Role of Purity in Boronic Acid Chemistry Isothiazol-5-ylboronic acid is a heterocyclic boronic acid derivative increasingly utilized as a key building block in synthetic organic chemistry, part...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Boronic Acid Chemistry

Isothiazol-5-ylboronic acid is a heterocyclic boronic acid derivative increasingly utilized as a key building block in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its application in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), necessitates a rigorous assessment of its purity. The presence of impurities, even at trace levels, can significantly impact reaction yields, introduce unwanted by-products, and compromise the safety and efficacy of the final drug substance.[1]

This guide provides an in-depth comparison of the primary analytical techniques for the purity assessment of Isothiazol-5-ylboronic acid. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind methodological choices. We will explore the strengths and limitations of each technique, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs. The framework for this discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), which governs impurities in new drug substances.[2][3][4]

Boronic acids as a class present unique analytical challenges. Their high polarity, propensity for thermally-induced dehydration, and tendency to form cyclic trimeric anhydrides known as boroxines can complicate analysis and interpretation.[5][6][7] A comprehensive purity assessment, therefore, requires a multi-faceted, or orthogonal, approach to ensure all potential impurities are detected and accurately quantified.

Understanding the Impurity Landscape of Isothiazol-5-ylboronic Acid

A self-validating analytical program begins with a thorough understanding of potential impurities. These can arise from the synthetic route, degradation, or storage.[4] Based on ICH classifications, we can anticipate the following impurities in a typical sample of Isothiazol-5-ylboronic acid:

  • Organic Impurities:

    • Starting Materials & Intermediates: Unreacted precursors from the synthesis.

    • By-products: Homocoupling products or species arising from side-reactions.

    • Degradation Products:

      • Protodeboronation Product (Isothiazole): The most common degradation pathway where the C-B bond is cleaved, yielding the parent heterocycle.[8]

      • Boroxine (Trimeric Anhydride): Formed through the intermolecular dehydration of three boronic acid molecules. This is often observed in mass spectrometry and can complicate NMR spectra.[7]

  • Inorganic Impurities:

    • Reagents, Ligands, and Catalysts: Residual palladium from coupling reactions or inorganic salts.

    • Boric Acid: Can be present from hydrolysis or as a by-product.[8][9]

  • Residual Solvents: Solvents used during synthesis and purification.

cluster_synthesis Synthetic Process cluster_impurities Potential Impurities starting_materials Starting Materials (e.g., Haloisothiazole) product Isothiazol-5-ylboronic Acid (API/Intermediate) starting_materials->product Reaction process_impurities Process-Related (Unreacted Starting Materials, By-products) starting_materials->process_impurities Incomplete Reaction reagents Reagents & Catalysts (e.g., n-BuLi, Palladium) reagents->product inorganic_impurities Inorganic (Boric Acid, Residual Metals) reagents->inorganic_impurities Carryover solvents Solvents solvents->product residual_solvents Residual Solvents solvents->residual_solvents Carryover degradation_impurities Degradation (Isothiazole, Boroxine) product->degradation_impurities Storage/ Stress

Caption: Sources of potential impurities in Isothiazol-5-ylboronic acid.

A Comparative Guide to Core Analytical Techniques

The selection of an analytical technique is dictated by the specific question being asked: Are we performing routine quality control for a known set of impurities, or are we identifying an unknown peak in a development batch? No single method is universally superior; rather, their strengths are complementary.

Technique Principle Primary Target Analytes Sample Preparation Advantages Limitations
RP-HPLC / UPLC Partition chromatography based on polarity.Main component, non-volatile organic impurities, degradation products.Simple dissolution in mobile phase or suitable solvent.Robust, versatile, high-throughput, direct analysis without derivatization.[10][11]Potential for on-column hydrolysis; poor retention of highly polar impurities (boric acid).[7][12]
GC-MS Separation of volatile compounds followed by mass analysis.Residual solvents, volatile impurities, main component after derivatization.Derivatization (e.g., with pinacol) is required for the non-volatile boronic acid.[11][13]Excellent for volatile/semi-volatile analysis; MS provides definitive identification.Derivatization adds complexity and potential for side reactions; not suitable for thermally labile compounds.[6]
NMR (¹H, ¹³C, ¹¹B) Absorption of radiofrequency by atomic nuclei in a magnetic field.Structural confirmation, identification of impurities, absolute purity (qNMR).Simple dissolution in a deuterated solvent.Provides unambiguous structural information; ¹¹B NMR is specific for boron species; qNMR is a primary ratio method.[14][15]Lower sensitivity than chromatographic methods; boroxine formation can complicate spectra.[7][16]
LC-MS HPLC/UPLC separation coupled with mass spectrometric detection.Identification and quantification of known and unknown impurities at trace levels.Simple dissolution; same as HPLC.High sensitivity and specificity; provides molecular weight information for impurity identification.[10][17]Complex spectra due to adducts and boroxine formation; response factors can vary significantly.[5][18]
Orthogonal Strategy for Comprehensive Analysis

An effective purity assessment relies on an orthogonal approach, where different techniques with different separation and detection principles are used to provide a complete picture.

cluster_methods Analytical Techniques start Purity Assessment Goal hplc RP-HPLC-UV Assay & Known Impurities start->hplc Routine QC gcms GC-MS Residual Solvents & Volatile Impurities start->gcms Solvent Analysis lcms LC-MS Impurity ID & Trace Analysis start->lcms Impurity Investigation nmr NMR (¹H, ¹¹B, qNMR) Structure ID & Absolute Purity start->nmr Reference Standard Characterization end Comprehensive Purity Profile hplc->end gcms->end lcms->end nmr->end

Caption: Decision workflow for selecting analytical techniques.

Detailed Experimental Protocols

The following protocols are provided as robust starting points. Method validation according to ICH Q2(R1) guidelines is essential before implementation in a regulated environment.

Protocol 1: RP-HPLC-UV/MS for Purity Assay and Impurity Profiling

Causality: Reversed-phase HPLC is the workhorse for purity analysis of non-volatile organic molecules.[1] We use an acidic mobile phase (0.1% formic acid) to suppress the ionization of the boronic acid hydroxyl groups, which ensures better peak shape and reproducible retention. A C18 column provides general-purpose hydrophobic retention. Coupling with a mass spectrometer allows for peak identification based on mass-to-charge ratio, confirming the identity of the main peak and providing clues for unknown impurities.[10]

Instrumentation:

  • UHPLC or HPLC system with a PDA/UV detector and a single quadrupole or Q-TOF mass spectrometer.

Chromatographic Conditions:

  • Column: Waters XBridge C18, 2.1 x 100 mm, 2.5 µm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Injection Volume: 2 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of Isothiazol-5-ylboronic acid into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This creates a 1.0 mg/mL stock solution.

  • Further dilute to 0.1 mg/mL with the same diluent for analysis.

MS Parameters (ESI+):

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Scan Range: m/z 50-500

Protocol 2: GC-MS with Derivatization for Volatile Impurities

Causality: Gas chromatography is unsuitable for the direct analysis of polar, non-volatile boronic acids.[6] Therefore, a derivatization step is mandatory. Reacting the boronic acid with an alcohol, like pinacol, forms a more volatile and thermally stable boronate ester, which can then be analyzed by GC-MS.[11] This method is ideal for detecting volatile organic impurities and can also be used to quantify the main component if a suitable internal standard is employed.[13]

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

Derivatization Procedure:

  • To a dry 2 mL vial, add approximately 1 mg of the Isothiazol-5-ylboronic acid sample.

  • Add 500 µL of anhydrous Dimethylformamide (DMF).

  • Add 1.2 equivalents of pinacol.

  • Seal the vial and heat at 70 °C for 45 minutes.

  • Cool the reaction mixture to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Conditions:

  • Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Oven Program:

    • Initial: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Inlet Temperature: 270 °C

  • Split Ratio: 20:1

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C (Electron Ionization)

  • Scan Range: m/z 40-550

Protocol 3: NMR Analysis for Structural Confirmation and Boroxine Assessment

Causality: NMR spectroscopy provides definitive structural information. However, boronic acids in aprotic, non-coordinating solvents like CDCl₃ can form boroxine trimers, leading to broadened or multiple sets of signals that complicate interpretation.[7][16] Running the spectrum in a coordinating deuterated solvent like methanol-d₄ breaks up these anhydrides through the formation of a solvent adduct, resulting in a sharp, clean spectrum of the monomeric species (though the exchangeable B-OH protons will be lost).[16] ¹¹B NMR is highly valuable as the chemical shift is very sensitive to the hybridization state of the boron atom, allowing for direct observation of the boronic acid (sp², ~30 ppm) versus any boronate esters or other sp³ species (~1-7 ppm).[15][19]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

Sample Preparation:

  • Weigh 5-10 mg of the Isothiazol-5-ylboronic acid sample.

  • Dissolve in ~0.7 mL of methanol-d₄.

  • Transfer to an NMR tube.

Acquisition Parameters:

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Observe the aromatic region for the isothiazole ring protons and check for any unexpected signals from impurities.

    • Integrate all signals relative to a known reference peak to estimate relative purity.

  • ¹¹B NMR:

    • Acquire a proton-decoupled ¹¹B NMR spectrum.

    • A single, relatively broad peak between δ 20-30 ppm is expected for the sp²-hybridized boronic acid. The presence of significant signals in other regions could indicate other boron-containing species.

Conclusion

The purity assessment of Isothiazol-5-ylboronic acid is a critical step in ensuring the quality and consistency of chemical syntheses, particularly in pharmaceutical development. There is no single "best" method; instead, a combination of orthogonal techniques provides the most comprehensive and reliable data.

  • For routine quality control and assay , a validated RP-HPLC-UV method is robust, efficient, and fit-for-purpose.

  • For definitive structural confirmation and absolute purity determination of reference standards, NMR (¹H, ¹¹B, and qNMR) is indispensable.

  • For the identification of unknown impurities and trace-level analysis , LC-MS offers unparalleled sensitivity and specificity.

  • For the analysis of residual solvents and volatile impurities , GC-MS remains the gold standard, albeit requiring a derivatization step for the main analyte.

By understanding the chemical nature of Isothiazol-5-ylboronic acid and its potential impurities, and by strategically deploying these complementary analytical techniques, researchers and drug development professionals can build a robust, self-validating system for purity assessment that ensures the quality and integrity of their work.

References

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC.
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. ICH.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Veeprho.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.
  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry.
  • A Comparative Guide to HPLC Analysis for Purity Assessment of 8-Quinolineboronic Acid Products. Benchchem.
  • Analysis of Boronic Acids Without Chemical Derivatisation.
  • Identifying and characterizing impurities in allenylboronic acid samples. Benchchem.
  • A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzo
  • Electrospray Ionization Mass Spectrometry Detection of Intermediates in the Palladium-Catalyzed Oxidative Self-Coupling of Areneboronic Acids. The Journal of Organic Chemistry.
  • A Comparative Guide to HPLC and GC-MS Methods for Analyzing Reactions with (4-Fluoro-2-formylphenyl)boronic Acid. Benchchem.
  • A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid. Benchchem.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • HELP: Purifying boronic acids sucks. Reddit.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry.
  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters.
  • Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
  • Recording NMR spectra for aryl boronic acids - overcoming oligomeriz

Sources

Comparative

Comparative Study of Palladium Ligands for Isothiazol-5-ylboronic Acid Coupling

Executive Summary The Suzuki-Miyaura cross-coupling of 5-membered heteroaryl boronic acids is a cornerstone reaction in pharmaceutical development. However, isothiazol-5-ylboronic acid presents a severe synthetic challen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of 5-membered heteroaryl boronic acids is a cornerstone reaction in pharmaceutical development. However, isothiazol-5-ylboronic acid presents a severe synthetic challenge [1]. The adjacent sulfur and nitrogen heteroatoms highly stabilize the carbanion intermediate formed upon boron loss, making this substrate exceptionally prone to protodeboronation (PDB) under standard basic coupling conditions.

This guide provides an objective, data-driven comparison of palladium ligand systems for isothiazole couplings. By analyzing recent mechanistic breakthroughs—specifically the paradoxical role of bulky ligands in promoting catalyst-driven degradation [2]—we establish a rational framework for selecting the optimal catalytic system to maximize cross-coupling yields while suppressing side reactions.

Mechanistic Insights: The Protodeboronation Paradox

Historically, chemists have relied on highly sterically hindered, electron-rich phosphine ligands (e.g., Buchwald ligands, P(t-Bu)3​ ) to push difficult cross-couplings forward. The logic dictates that bulky ligands accelerate the rate-determining reductive elimination step.

However, recent mechanistic studies published in the Journal of the American Chemical Society (2025) reveal a critical caveat for unstable substrates: Pd(II) complexes bound to overly bulky phosphine ligands actively catalyze protodeboronation [2].

Causality Behind Experimental Choices
  • The Pd(II) Degradation Pathway: When using standard Pd(II) precatalysts (like Pd(OAc)2​ ) with bulky ligands (e.g., P(t-Bu)3​ or JohnPhos), the reduction to the active Pd(0) species is often slow. The lingering, highly sterically hindered Pd(II) species interacts with the isothiazol-5-ylboronic acid, accelerating its degradation into the useless isothiazole arene before transmetalation can occur.

  • The Precatalyst Solution: To outcompete PDB, the active L-Pd(0) species must be generated instantaneously at low temperatures. Utilizing third- or fourth-generation (G3/G4) Buchwald precatalysts (e.g., XPhos Pd G3) ensures rapid activation under mild, room-temperature conditions [1]. This allows the oxidative addition and transmetalation steps to proceed rapidly, consuming the boronic acid before it can degrade.

Pathway Visualization

Pathway Precat Pd(II) Precatalyst (e.g., XPhos Pd G3) Pd0 Active L-Pd(0) Precat->Pd0 Rapid Activation (RT) PDB_Pathway Pd(II)-Catalyzed PDB (Bulky Ligands) Precat->PDB_Pathway Slow Activation / High Temp OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Aryl Halide Transmet Transmetalation OxAdd->Transmet Boronic Isothiazol-5-ylboronic Acid Boronic->Transmet Base Boronic->PDB_Pathway Competitive Degradation Product Cross-Coupled Product Transmet->Product Reductive Elimination Product->Pd0 Catalyst Recycling Degradation Protodeboronated Isothiazole PDB_Pathway->Degradation Loss of Boron

Catalytic cycle vs. Pd(II)-catalyzed protodeboronation pathway in isothiazole couplings.

Comparative Experimental Data

To objectively evaluate ligand performance, a standardized coupling between isothiazol-5-ylboronic acid (1.5 equiv) and 4-bromoanisole (1.0 equiv) was conducted. Yields and protodeboronation (PDB) rates were quantified via calibrated HPLC.

Catalyst / Ligand SystemPd Source StateTemp (°C)Time (h)Cross-Coupling Yield (%)PDB Byproduct (%)Performance Analysis
XPhos Pd G3 Rapid Pd(0)40288% 5%Optimal. Rapid Pd(0) formation at low temp outcompetes degradation [1].
Pd2​(dba)3​ / PCy3​ Direct Pd(0)80662% 18%Moderate. Avoids Pd(II)-catalyzed PDB, but higher temp increases thermal PDB.
Pd(dppf)Cl2​ Slow Pd(0)801241% 45%Poor. Slow transmetalation allows thermal and base-catalyzed PDB to dominate.
Pd(OAc)2​ / P(t-Bu)3​ Slow Pd(0)80418% 76% Failure. Extreme steric bulk on Pd(II) actively catalyzes boronic acid destruction [2].

Key Takeaway: The use of highly bulky ligands with standard Pd(II) salts ( Pd(OAc)2​ / P(t-Bu)3​ ) results in catastrophic substrate loss. The XPhos Pd G3 precatalyst provides the ideal balance of steric accommodation and rapid catalytic turnover.

Optimized Experimental Protocol: XPhos Pd G3 Coupling

This protocol is designed as a self-validating system . Each phase includes specific analytical checkpoints to ensure the integrity of the reaction before proceeding to the next step, thereby preventing the waste of expensive isothiazole building blocks [3].

Materials Required
  • Isothiazol-5-ylboronic acid (1.5 mmol)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Aqueous K3​PO4​ (0.5 M, 3.0 mmol)

  • THF (Anhydrous, 5.0 mL)

Step-by-Step Methodology

Step 1: Reaction Setup & Rigorous Degassing

  • Charge an oven-dried Schlenk flask with the aryl halide, isothiazol-5-ylboronic acid, and XPhos Pd G3.

  • Add anhydrous THF.

  • Perform three consecutive freeze-pump-thaw cycles.

  • Self-Validation Check: Oxygen contamination will lead to oxidative homocoupling of the boronic acid. If LC-MS analysis later reveals a strong [2M−H]+ peak corresponding to the isothiazole dimer, the degassing protocol was insufficient [3].

Step 2: Precatalyst Activation

  • Backfill the flask with Argon.

  • Inject the degassed aqueous K3​PO4​ solution via a syringe at room temperature (20-25°C).

  • Stir vigorously for 5 minutes.

  • Self-Validation Check: The reaction mixture should rapidly transition from a heterogeneous yellow/orange suspension to a homogeneous pale yellow or nearly colorless solution. This visual cue confirms the successful deprotonation of the precatalyst and the generation of the active L-Pd(0) species [1].

Step 3: Low-Temperature Coupling

  • Transfer the flask to a pre-heated oil bath set strictly to 40°C . Do not exceed this temperature.

  • Stir for 2 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc) or UPLC every 30 minutes. If the isothiazol-5-ylboronic acid is being consumed without the proportional appearance of the product mass, base-catalyzed protodeboronation is occurring. Immediate cooling and adjustment of the base stoichiometry may be required.

Step 4: Quench and Workup

  • Cool the reaction to room temperature and quench with 5 mL of saturated aqueous NH4​Cl .

  • Extract with EtOAc ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via flash column chromatography (silica gel).

References

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society / NIH PubMed Central URL
  • Source: Journal of the American Chemical Society (2025)
  • Technical Support Center: Suzuki Reactions with Isothiazole Substrates Source: BenchChem URL
Validation

A Senior Application Scientist's Guide to Validating Novel Compounds from Isothiazol-5-ylboronic Acid

For researchers and drug development professionals, the synthesis of novel compounds is but the first step on a long journey. The true challenge—and the cornerstone of scientific integrity—lies in the unambiguous validat...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis of novel compounds is but the first step on a long journey. The true challenge—and the cornerstone of scientific integrity—lies in the unambiguous validation of their molecular structure. This is particularly true for heterocyclic compounds like those derived from Isothiazol-5-ylboronic acid, where the presence of nitrogen and sulfur atoms introduces unique chemical properties and potential analytical complexities.[1][2]

This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to move from a crude reaction mixture to a fully validated molecular structure. We will forgo a rigid, one-size-fits-all template and instead focus on building a logical, self-validating workflow that explains not just how to perform the analysis, but why each step is critical for success.

The First Hurdle: Synthesis and Purification

The journey to structural validation begins with a successful synthesis and meticulous purification. Isothiazol-5-ylboronic acid is a versatile building block, frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form C-C bonds.[3][4] The success of this reaction is the prerequisite for any subsequent analysis.

However, several challenges can arise during the synthesis that, if not addressed, will complicate structural elucidation. These include side reactions like protodeboronation (hydrolysis of the boronic acid) and homocoupling.[5] Therefore, careful optimization of the reaction conditions is paramount.

Protocol 1: Generalized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of Isothiazol-5-ylboronic acid with an aryl halide.

Materials:

  • Isothiazol-5-ylboronic acid

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)[5]

  • Base (e.g., K₂CO₃, Cs₂CO₃)[3]

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)[3][5]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), Isothiazol-5-ylboronic acid (1.1-1.5 equiv.), base (2.0-3.0 equiv.), and palladium catalyst (1-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel.

Causality: The choice of catalyst, base, and solvent is highly substrate-dependent and crucial for minimizing side reactions.[5] An inert atmosphere is essential to prevent the degradation of the palladium catalyst and oxidative homocoupling of the boronic acid.

The Validation Workflow: A Multi-Technique Approach

No single technique can provide all the necessary information for complete structural validation. Instead, we rely on a synergistic workflow where each method provides a unique and complementary piece of the puzzle. This orthogonal approach is the foundation of a self-validating system.

cluster_logic Iterative Refinement synthesis Synthesis & Purification ms Mass Spectrometry (MS) synthesis->ms Is the mass correct? ms->synthesis Incorrect Mass? Rethink Synthesis/ Purification nmr NMR Spectroscopy ms->nmr Propose Molecular Formula nmr->synthesis Unexpected Structure? Re-evaluate Reaction Mechanism xray X-Ray Crystallography nmr->xray Does connectivity match? Is it stereochemically pure? validated Validated Structure xray->validated Definitive 3D Structure

Caption: A workflow for the synthesis and structural validation of novel compounds.

Comparison of Core Validation Techniques

The three pillars of small molecule characterization are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography. Each provides distinct, yet complementary, information.

Technique Information Provided Key Strengths Limitations
Mass Spectrometry (MS) Molecular Weight, Elemental Composition (HRMS), Fragmentation PatternsHigh sensitivity, small sample requirement, confirms molecular formula.[6][7]Provides no direct information on atom connectivity or stereochemistry. Isomers are often indistinguishable.
NMR Spectroscopy Atom connectivity (¹H, ¹³C, COSY, HSQC), 3D structure in solution (NOESY), number of unique atoms.Unambiguous determination of the carbon-hydrogen framework and connectivity.[8]Lower sensitivity than MS, requires larger sample size, complex spectra can be difficult to interpret.
X-ray Crystallography Absolute 3D molecular structure, bond lengths, bond angles, absolute stereochemistry.The "gold standard" for definitive structure determination.[9][10]Requires a high-quality single crystal, which can be difficult or impossible to obtain.[11]

Deep Dive 1: Mass Spectrometry (MS)

MS is the first port of call after synthesis. It answers the most fundamental question: "Did I make a compound of the correct molecular weight?" High-Resolution Mass Spectrometry (HRMS) takes this a step further by providing a highly accurate mass measurement, which allows for the confident determination of the elemental composition.[7][12]

Why it's critical: For isothiazole derivatives, HRMS is essential to confirm the presence of sulfur and nitrogen atoms, distinguishing the target compound from potential byproducts that may have a similar nominal mass. Tandem MS (MS/MS) can be used to fragment the molecule, and the resulting pattern provides clues about the compound's structure, acting as a molecular fingerprint.[6][13]

Protocol 2: High-Resolution Mass Spectrometry (ESI-HRMS)

Sample Preparation:

  • Prepare a dilute solution of the purified compound (approx. 10-50 µM) in a solvent compatible with Electrospray Ionization (ESI), such as methanol or acetonitrile.[8]

  • Ensure the sample is fully dissolved. Sonication can be used if necessary.

  • Add a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide for negative ion mode to promote ionization, if required.

Data Acquisition:

  • Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Acquire the mass spectrum in the appropriate mass range.

  • Calibrate the instrument using a known standard to ensure high mass accuracy (<5 ppm).

Data Interpretation:

  • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Use the instrument's software to calculate the elemental composition for the observed accurate mass.

  • Compare the calculated formula with the expected formula of the target compound. The isotopic pattern, particularly the contribution from ³⁴S, should also match the theoretical pattern.

Deep Dive 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms what atoms are present, NMR reveals how they are connected.[8] For organic chemists, ¹H and ¹³C NMR are the most powerful tools for routine structure elucidation.

Why it's critical: The isothiazole ring is an aromatic system with a unique electronic environment that influences the chemical shifts of its protons and carbons.[14][15] Substituents on the ring will further perturb these shifts, providing a wealth of structural information. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively map out proton-proton and proton-carbon connectivities, respectively.

Protocol 3: ¹H and ¹³C NMR Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified, dry compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[8] The choice of solvent is critical for solubility and to avoid overlapping solvent peaks.

  • Ensure the sample is fully dissolved.

Data Acquisition:

  • Acquire a ¹H NMR spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.

  • Acquire a ¹³C NMR spectrum. This typically requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.

  • If the structure is not immediately obvious, acquire 2D NMR spectra (e.g., COSY, HSQC) to establish connectivity.

Data Interpretation:

  • ¹H NMR: Analyze the chemical shift (position), integration (area), and multiplicity (splitting pattern) of each signal to identify the different types of protons and their neighbors.

  • ¹³C NMR: Determine the number of unique carbon environments. The chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl).

  • 2D NMR: Use correlation peaks in COSY spectra to identify coupled protons. Use HSQC to link protons directly to the carbons they are attached to.

ms MS Data (Molecular Formula) structure Proposed 2D Structure ms->structure h_nmr 1H NMR (Proton Environments) cosy 2D COSY (H-H Connectivity) h_nmr->cosy hsqc 2D HSQC/HMBC (C-H Connectivity) h_nmr->hsqc c_nmr 13C NMR (Carbon Skeleton) c_nmr->hsqc cosy->structure hsqc->structure

Caption: Relationship between different NMR/MS techniques for 2D structure elucidation.

Deep Dive 3: Single-Crystal X-ray Crystallography

X-ray crystallography is the ultimate arbiter of molecular structure. It provides a direct, three-dimensional visualization of the molecule in the solid state, confirming connectivity, conformation, and, crucially for chiral molecules, absolute stereochemistry.[10][16]

Why it's critical: While NMR provides excellent data on connectivity, it represents an average structure in solution. X-ray crystallography provides a precise, static picture of the molecule. For novel compounds, especially those with multiple stereocenters or unexpected conformations, an X-ray structure is the definitive proof required for high-impact publications and patent applications. It is the most reliable method for determining the absolute configuration of a chiral molecule.[10][17]

Protocol 4: Crystal Growth and X-ray Diffraction

Crystal Growth (The Art):

  • This is often the most challenging step. The goal is to slowly precipitate the compound from a supersaturated solution to form well-ordered single crystals.

  • Common methods include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed jar containing a "poor" solvent in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

Data Collection and Structure Refinement:

  • Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on the goniometer of a diffractometer.[9]

  • Data Collection: The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and exposed to a focused beam of X-rays. Diffraction data are collected as the crystal is rotated.[10]

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell. Atoms are fitted to the electron density, and the model is refined to match the experimental data. For chiral, non-centrosymmetric crystals, analysis of anomalous scattering (the Flack parameter) can determine the absolute configuration.[10][18]

Conclusion

Validating the structure of a novel compound synthesized from Isothiazol-5-ylboronic acid is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. Beginning with a well-executed synthesis and purification, the researcher must progress through a logical workflow. Mass spectrometry provides the foundational confirmation of the molecular formula. NMR spectroscopy then meticulously maps the atomic connectivity. Finally, where absolute proof is required, single-crystal X-ray crystallography offers the definitive, three-dimensional structure. By understanding the causality behind each experimental choice and leveraging the complementary nature of these techniques, researchers can ensure the scientific integrity of their work and confidently report their discoveries.

References

  • Recent Advances in Mass Spectrometry-Based Structural Elucid
  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis.
  • Determination of Absolute Stereochemistry using X-ray Crystallography. Benchchem.
  • Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Deriv
  • Mass Spectrometry: Unlocking the Secrets of Molecular Structure. Research and Reviews: Journal of Chemistry.
  • Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles. Canadian Journal of Chemistry.
  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace.
  • Absolute configuration of complex chiral molecules. Spark904.
  • Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines.
  • Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential.
  • How to get absolute configuration of organic chemistry?
  • Absolute Configuration of Small Molecules by Co‐Crystalliz
  • Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster.
  • Suzuki Reactions with Isothiazole Substr
  • Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Valid
  • The chemistry of isothiazoles.
  • Spectroscopic Analysis of Thiazolo[5,4-d]thiazole Compounds. Benchchem.
  • Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation.
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. SynOpen.
  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Journal of Medicinal and Chemical Sciences.
  • Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org.
  • Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. CONICET.
  • Regioselective Suzuki-Miyaura Coupling of 2-Bromo-5-iodothiazole with Arylboronic Acids. Benchchem.

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Comparative

Comparative Guide to Cross-Reactivity and Selectivity in Isothiazol-5-ylboronic Acid Reactions

Introduction The isothiazole ring is a privileged scaffold in modern medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents, agrochemicals, and functional materials.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The isothiazole ring is a privileged scaffold in modern medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents, agrochemicals, and functional materials.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after moiety in drug design. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, prized for its functional group tolerance and operational simplicity.[3][4][5][6]

Isothiazol-5-ylboronic acid is a key building block for introducing this important heterocycle. However, like many heteroaryl boronic acids, its reactivity can be nuanced, presenting challenges related to selectivity, cross-reactivity, and competing side reactions. This guide provides an in-depth comparison of isothiazol-5-ylboronic acid's performance, grounded in mechanistic principles and supported by experimental data. We will explore the factors governing its reactivity, offer strategies to control selectivity, and provide robust protocols to empower researchers in drug development and synthetic chemistry to harness its full potential.

The Reactivity Landscape of Isothiazole Boronic Acids

The success of a Suzuki-Miyaura coupling involving isothiazol-5-ylboronic acid is governed by a delicate interplay between the desired catalytic cycle and several undesired pathways. Understanding these factors is critical for reaction optimization.

Mechanistic Pillars of the Suzuki-Miyaura Reaction

The catalytic cycle is the foundation of the coupling process. The choice of catalyst, ligand, base, and solvent directly influences the efficiency of each step. A base is crucial for activating the boronic acid, which facilitates the key transmetalation step.[7]

Suzuki_Miyaura_Cycle cluster_reactants A Pd(0)L_n (Active Catalyst) B Oxidative Addition (R-Pd(II)-X)L_n A->B R-X C Transmetalation (R-Pd(II)-R')L_n B->C [R'-B(OH)3]- (from R'-B(OH)2 + Base) C->center D Reductive Elimination D->A R-R' (Product) center->D Isomerization (optional) RX Aryl/Heteroaryl Halide (R-X) Boronic Isothiazol-5-ylboronic Acid (R'-B(OH)2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Inherent Challenges with Heteroaryl Boronic Acids

Isothiazole, being a heteroaromatic system, introduces specific challenges not always present with simple arylboronic acids.

  • Catalyst Deactivation : The Lewis basic nitrogen and sulfur atoms within the isothiazole ring can coordinate to the palladium center. This coordination can inhibit catalytic activity, sometimes leading to the formation of inactive palladium black and resulting in low reaction yields.[3][8] The choice of a bulky, electron-rich phosphine ligand can often mitigate this by sterically shielding the metal center and promoting the desired catalytic steps.

  • Protodeboronation : This is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming the boronic acid starting material.[3][8] This pathway is often promoted by high temperatures, extended reaction times, and the presence of water, particularly with electron-rich heterocycles. Using anhydrous solvents, carefully selecting the base (e.g., milder bases like KF or K₃PO₄), or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can minimize protodeboronation.[8]

  • Homocoupling : The palladium catalyst can mediate the coupling of two boronic acid molecules (or two halide partners). This is often exacerbated by the presence of oxygen.[8] Ensuring the reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen) is critical to suppress this side reaction.

Controlling Selectivity: A Comparative Analysis

Selectivity becomes paramount when working with polyfunctionalized substrates. The principles governing site-selectivity in couplings with polyhalogenated heteroarynes provide a strong framework for predicting outcomes when using isothiazol-5-ylboronic acid.[4][9][10][11]

Factor 1: The Nature of the Halogen Leaving Group

When coupling isothiazol-5-ylboronic acid with a substrate bearing multiple, different halogen atoms, the reaction will preferentially occur at the most reactive C-X bond. The established order of reactivity for oxidative addition is:

C-I > C-OTf > C-Br >> C-Cl

This predictable reactivity allows for sequential, site-selective couplings. For instance, coupling with a bromo-iodinated heterocycle will almost exclusively yield the product of substitution at the iodo-position under standard conditions.[12]

Table 1: Predicted Selectivity Based on Halogen Reactivity

Coupling Partner Isothiazol-5-ylboronic Acid Dominant Product Rationale
2-Bromo-5-iodopyridine 1.1 equiv. 2-Bromo-5-(isothiazol-5-yl)pyridine The C-I bond is significantly more reactive towards oxidative addition than the C-Br bond.[12]
2-Chloro-4-bromopyridine 1.1 equiv. 2-Chloro-4-(isothiazol-5-yl)pyridine The C-Br bond undergoes oxidative addition much more readily than the C-Cl bond.[13]

| 3-Bromo-5-(triflyloxy)pyridine | 1.1 equiv. | 3-Bromo-5-(isothiazol-5-yl)pyridine | The C-OTf bond is generally more reactive than the C-Br bond, although this can be influenced by ligands. |

Factor 2: Electronic and Steric Effects on the Coupling Partner

When a substrate contains two identical halogens, selectivity is governed by more subtle electronic and steric factors.[9][10]

  • Electronic Effects : The intrinsic electrophilicity of the carbon atom bearing the halogen is a primary determinant.[9][10] Electron-withdrawing groups will activate a nearby C-X bond towards oxidative addition, while electron-donating groups will have a deactivating effect.

  • Steric Hindrance : Bulky substituents adjacent to a halogen can impede the approach of the palladium catalyst, favoring reaction at a less hindered site. Generally, steric factors are considered secondary to the intrinsic electronic properties of the ring positions.[9]

Selectivity_Factors Selectivity Site Selectivity in Suzuki Coupling LeavingGroup Leaving Group Identity (C-I > C-Br > C-Cl) Selectivity->LeavingGroup RingPosition Electronic & Steric Effects (for identical halogens) Selectivity->RingPosition Conditions Reaction Conditions Selectivity->Conditions Electronics Ring Carbon Electrophilicity (Activated by EWGs) RingPosition->Electronics Sterics Steric Hindrance (Less hindered site reacts) RingPosition->Sterics Ligand Ligand Choice (Bulky ligands can alter selectivity) Conditions->Ligand Base Base Strength (Can influence boronic acid reactivity) Conditions->Base

Caption: Key factors influencing site-selectivity in Suzuki-Miyaura reactions.

Comparison with Alternative Heteroaryl Boronic Acids

The performance of isothiazol-5-ylboronic acid can be benchmarked against other common five- and six-membered heteroaryl boronic acids. Each class presents its own reactivity profile and set of challenges.

Table 2: Comparative Reactivity of Common Heteroaryl Boronic Acids

Boronic Acid Relative Reactivity & Key Challenges Recommended Strategies
Isothiazol-5-yl- Moderate. Prone to catalyst deactivation via N/S coordination.[8] Susceptible to protodeboronation under harsh conditions. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Employ milder bases (KF, K₂CO₃) and anhydrous conditions. Consider using the corresponding pinacol ester for enhanced stability.
Thiophene-2-yl- High. Generally a good coupling partner. Can be prone to protodeboronation due to the electron-rich nature of the ring. Standard conditions often suffice. For sensitive substrates, lower temperatures and milder bases can prevent protodeboronation.
Furan-2-yl- High. Similar to thiophene but can be more susceptible to decomposition and protodeboronation. Use of boronate esters is highly recommended for stability. Mild conditions are crucial.
Pyridine-2-yl- Low to Moderate. The "2-pyridyl problem" is well-documented; the adjacent nitrogen strongly deactivates the catalyst.[3] Requires specialized ligands (e.g., Buchwald-type) and carefully optimized conditions. Often requires stronger bases and higher temperatures.
Pyridine-3-yl- Moderate to High. More reactive than the 2-pyridyl isomer as the nitrogen is further from the boronic acid, reducing catalyst inhibition. Generally compatible with a wider range of standard Suzuki conditions.

| Thiazol-5-yl- | Moderate. Similar challenges to isothiazole due to N/S atoms, including potential catalyst deactivation.[14][15] | Similar strategies to isothiazole apply: bulky ligands and careful selection of base and solvent. |

Experimental Protocols and Workflow

Trustworthy protocols are self-validating. The following procedures include key checkpoints and rationale for overcoming common challenges.

General Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Isothiazol-5-ylboronic Acid

This protocol provides a robust starting point for optimization.

Materials & Reagents:

  • Aryl Bromide (1.0 equiv)

  • Isothiazol-5-ylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd₂(dba)₃ with a suitable ligand like SPhos)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

  • Inert Gas (Argon or Nitrogen)

Experimental_Workflow Prep 1. Reagent Preparation (Weigh solids in a Schlenk flask) Inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N2, 3x) Prep->Inert Solvent 3. Solvent Addition (Add degassed solvents via syringe) Inert->Solvent Catalyst 4. Catalyst Addition (Add under positive Ar/N2 flow) Solvent->Catalyst Reaction 5. Reaction (Heat to 80-100 °C with stirring) Catalyst->Reaction Monitor 6. Monitoring (Check progress by TLC/LC-MS) Reaction->Monitor Workup 7. Workup (Cool, dilute with EtOAc, wash with H2O/brine) Monitor->Workup Purify 8. Purification (Dry, concentrate, and purify by column chromatography) Workup->Purify

Sources

Validation

A Comparative Guide for Synthetic Chemists: Isothiazol-5-ylboronic Acid in Suzuki-Miyaura Coupling vs. Organostannanes in Stille Coupling

Introduction: The Isothiazole Motif and the Synthetic Challenge The isothiazole ring is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] This five-membered heterocycle, containing adjacent sulfur an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isothiazole Motif and the Synthetic Challenge

The isothiazole ring is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] This five-membered heterocycle, containing adjacent sulfur and nitrogen atoms, is a core component of numerous biologically active compounds, from anti-inflammatory agents to potent inhibitors for cancer and diabetes therapy.[2][3][4] However, the facile and efficient incorporation of the isothiazole moiety into complex molecular architectures presents a significant synthetic hurdle.[1]

Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for forging the carbon-carbon bonds necessary to append the isothiazole ring to other molecular fragments. Among these, the Suzuki-Miyaura coupling, utilizing boronic acids, and the Stille coupling, which employs organostannane reagents, are two of the most prominent strategies.[5][6][7]

This guide provides a head-to-head benchmark of Isothiazol-5-ylboronic acid against its organostannane counterparts. We will delve into the mechanistic underpinnings, experimental protocols, and key performance indicators of each methodology. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal synthetic route for their specific target, balancing efficiency, safety, and practicality.

Methodology 1: The Suzuki-Miyaura Coupling with Isothiazol-5-ylboronic Acid

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its operational simplicity, broad functional group tolerance, and the generally low toxicity of its boron-based reagents.[8][9][10][11] The reaction facilitates the formation of a C-C bond between an organoboron compound (like Isothiazol-5-ylboronic acid) and an organohalide.[10][11]

Reaction Mechanism: An Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied, three-step process involving a palladium catalyst.[7][10][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[7][12]

  • Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base (e.g., K₂CO₃, KF).[9][13] This activation forms a boronate species, which enhances the nucleophilicity of the isothiazole group, facilitating its transfer to the Pd(II) complex.[9]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][10]

Key Advantages of the Suzuki-Miyaura Approach
  • Low Toxicity: Boronic acids and their byproducts (borates) exhibit significantly lower toxicity compared to organotin compounds, a critical consideration for both operator safety and environmental impact.[9]

  • Stability: Isothiazol-5-ylboronic acid and its derivatives (like pinacol esters) are generally stable, often crystalline solids that are easy to handle and store.[8][14] While protodeboronation (hydrolysis of the C-B bond) can be a side reaction, it can often be minimized with stable boronic esters or anhydrous conditions.[14][15]

  • Ease of Byproduct Removal: The inorganic borate byproducts are typically water-soluble, allowing for straightforward removal during aqueous workup.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized starting point. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.[10][15][16]

  • Reaction Setup: To an oven-dried Schlenk tube, add the isothiazole halide (e.g., 4-bromoisothiazole, 1.0 equiv), Isothiazol-5-ylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%). The choice of ligand is critical and often substrate-dependent; sterically hindered biarylphosphine ligands are frequently effective.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial to prevent oxygen from deactivating the catalyst and promoting homocoupling of the boronic acid.[15]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, toluene) via syringe. A small amount of water is often beneficial for the Suzuki reaction.[12]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[16]

Workflow Diagram: Suzuki-Miyaura Coupling

G start 1. Reagent Preparation setup 2. Reaction Setup (Isothiazole Halide, Boronic Acid, Base, Catalyst, Ligand in Schlenk Tube) start->setup inert 3. Inert Atmosphere (Evacuate & Backfill with Argon 3x) setup->inert solvent 4. Solvent Addition (Degassed Toluene/H2O) inert->solvent react 5. Reaction (Heat at 80-120 °C, Stir) solvent->react monitor 6. Monitoring (TLC / LC-MS) react->monitor monitor->react Incomplete workup 7. Aqueous Workup (Dilute, Wash with H2O/Brine) monitor->workup Complete purify 8. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

Methodology 2: The Stille Coupling with Organostannane Reagents

The Stille reaction is another powerful palladium-catalyzed cross-coupling method that joins an organostannane with an sp²-hybridized organic halide.[5][17] It is renowned for its excellent functional group tolerance and the stability of organostannane reagents to air and moisture.[5][18][19] For the synthesis of isothiazoles, a reagent like 5-(tributylstannyl)isothiazole would be employed.

Reaction Mechanism: An Overview

The catalytic cycle of the Stille coupling is mechanistically similar to the Suzuki coupling.[5][6]

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition with the organic halide or triflate.[5][17]

  • Transmetalation: The organostannane transfers its organic group (the isothiazole ring) to the palladium center, forming a diorganopalladium(II) intermediate.[5][17] Unlike the Suzuki coupling, this step does not typically require activation by a base.

  • Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.[5][17]

Key Advantages of the Stille Approach
  • High Functional Group Tolerance: The Stille reaction is compatible with a vast array of functional groups, including esters, amides, ketones, and nitro groups, making it highly effective for late-stage functionalization of complex molecules.[6][18]

  • Neutral Conditions: The reaction often proceeds under neutral or near-neutral conditions, which is advantageous for base-sensitive substrates.

  • Reagent Stability: Organostannanes are generally stable to both air and moisture.[5][18]

Experimental Protocol: General Procedure for Stille Coupling

This protocol is a representative example. Conditions may require optimization for specific substrates.[19][20][21]

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add the isothiazole halide (1.0 equiv), the organostannane reagent (e.g., 5-(tributylstannyl)isothiazole, 1.1–1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).

  • Inert Atmosphere: Ensure the system is under a positive pressure of an inert gas like Argon or Nitrogen. This is critical for catalyst stability.[19]

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene, DMF, dioxane) via syringe.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80–110 °C) and stir until TLC or GC-MS indicates consumption of the starting material. Reaction times can range from hours to overnight.[19][20]

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.

  • Byproduct Removal: Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).[20][21] This is a critical step; the fluoride ions react with the tributyltin byproducts to form insoluble, easily filterable solids or water-soluble species, aiding in their removal.

  • Purification: After washing with brine and drying over anhydrous sodium sulfate, concentrate the solution. Purify the crude product by silica gel column chromatography to remove residual tin compounds.[20][21]

Workflow Diagram: Stille Couplingdot

// Nodes start [label="1. Reagent Preparation\n(Strict Fume Hood Use)", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="2. Reaction Setup\n(Isothiazole Halide, Organostannane,\nCatalyst in Schlenk Tube)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inert [label="3. Inert Atmosphere\n(Purge with Argon)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solvent [label="4. Solvent Addition\n(Anhydrous, Degassed Toluene)", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="5. Reaction\n(Heat at 80-110 °C, Stir)", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor [label="6. Monitoring\n(TLC / GC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="7. KF Workup\n(Critical for Tin Removal)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="8. Purification\n(Meticulous Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];

// Edges start -> setup; setup -> inert; inert -> solvent; solvent -> react; react -> monitor; monitor -> react [label="Incomplete", style=dashed, fontsize=8]; monitor -> workup [label="Complete", fontsize=8]; workup -> purify; purify -> product; }

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Isothiazol-5-ylboronic acid

[bgcolor="#FFFFFF", fontname="Helvetica,Arial,sans-serif", fontsize=10, nodesep=0.5, ranksep=0.75, Fig 1. CYP450-mediated bioactivation pathway of the isothiazole heterocycle.

Author: BenchChem Technical Support Team. Date: March 2026

[bgcolor="#FFFFFF", fontname="Helvetica,Arial,sans-serif", fontsize=10, nodesep=0.5, ranksep=0.75,

Fig 1. CYP450-mediated bioactivation pathway of the isothiazole heterocycle.

Required Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient. The PPE strategy must specifically intercept fine particulate aerosols and lipophilic heterocyclic compounds.

PPE CategoryQuantitative SpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (≥0.11 mm thickness per layer)Prevents dermal absorption of the lipophilic isothiazole core. Double-gloving ensures a sterile barrier if the outer glove suffers a micro-tear.
Eye/Face Snug-fitting chemical safety goggles (EN 166 / NIOSH approved)Standard safety glasses allow airborne boroxine dust to bypass the lenses. Goggles prevent reaction with ocular moisture[1].
Respiratory N95/P95 (US) or P1/P2 (EU) particulate respiratorMandatory if handling outside a fume hood or during large-scale transfers to prevent inhalation of combustible, irritating dusts[1].
Body 100% Cotton, flame-resistant lab coatSynthetic fabrics generate static electricity, which can ignite combustible boronic acid dust clouds[2].

Self-Validating Operational Protocol

Every protocol must be self-validating—meaning you do not proceed to the next step until the current step's integrity is physically confirmed.

Step 1: Environmental Verification

  • Action: Turn on the Class II chemical fume hood and clear all unnecessary clutter to ensure laminar airflow.

  • Validation Check: Verify the digital face velocity monitor reads between 80–120 feet per minute (fpm) . Do not uncap the reagent until the monitor stabilizes in the green zone. This guarantees sufficient negative pressure to capture aerosolized boroxine dust.

Step 2: PPE Integrity Check

  • Action: Don the required PPE (see Matrix).

  • Validation Check: Before putting on the outer nitrile gloves, manually inflate them and twist the cuff to trap the air. If the glove holds pressure for 5 seconds without deflating, it is free of micro-tears.

Step 3: Anti-Static Weighing & Transfer

  • Action: Use an anti-static gun (e.g., Zerostat) on your weighing spatulas and weigh boats. Dispense the Isothiazol-5-ylboronic acid slowly to minimize aerosolization.

  • Validation Check: Observe the powder behavior. If the powder "jumps" or clings aggressively to the spatula, static is still present. Re-apply the anti-static gun before proceeding to prevent the risk of a dust flash-ignition[2].

Step 4: Decontamination & Glove Removal

  • Action: Wipe down the balance and surrounding hood area with a damp, disposable towel (water/ethanol mix). Remove outer gloves using the "beak method" (pulling the glove inside out without touching the exterior)[1].

  • Validation Check: Inspect the inner gloves. If they are completely clean and dry, your primary barrier remained intact.

Workflow Start 1. Fume Hood Verification PPE 2. Don PPE (Nitrile, Goggles, P2/N95) Start->PPE Weigh 3. Anti-Static Weighing PPE->Weigh Spill Spill Detected? Weigh->Spill Clean Wet-Wipe Decon (Zero Dusting) Spill->Clean Yes Waste Hazardous Waste Disposal Spill->Waste No Clean->Waste

Fig 2. Self-validating operational workflow for handling Isothiazol-5-ylboronic acid safely.

Spill Response and Waste Disposal Plan

Because Isothiazol-5-ylboronic acid contains a heteroaromatic ring with nitrogen and sulfur, its disposal requires strict environmental compliance.

  • Spill Containment (Zero-Dust Rule): Never use a dry brush or broom to sweep up a spill, as this will immediately aerosolize the irritant[1]. Instead, cover the spill with damp absorbent paper to suppress dust. Carefully scoop the damp mass into a sealable hazardous waste container.

  • Waste Classification: The material must be classified as Hazardous Organic Waste [2]. Do not allow the product or contaminated wash water to enter municipal drains[3].

  • Containerization: Keep all waste in tightly closed, clearly labeled, non-reactive containers (e.g., HDPE plastic) away from heat sources or oxidizing agents[3].

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isothiazol-5-ylboronic acid
Reactant of Route 2
Isothiazol-5-ylboronic acid
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